Zervimesine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQAPFMBJFZOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802632-22-9 | |
| Record name | CT-1812 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-1812 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zervimesine's Mechanism of Action in Alzheimer's Disease: A Technical Guide
An In-depth Examination of a Novel Sigma-2 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zervimesine (formerly CT1812) is an investigational, orally administered, small-molecule drug candidate being developed for the treatment of Alzheimer's disease and other neurodegenerative disorders. It represents a novel therapeutic approach by targeting the sigma-2 (σ-2) receptor, which is implicated in the synaptic toxicity of amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular pathways influenced by this compound and summarizes key quantitative findings from clinical trials in clearly structured tables. Furthermore, this document outlines the methodologies of pivotal experiments and visualizes complex biological processes and study designs using Graphviz diagrams.
Introduction: The Role of Synaptic Dysfunction in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] While the precise etiology of Alzheimer's remains multifaceted, synaptic dysfunction and subsequent neuronal loss are considered core pathological features that correlate strongly with cognitive decline.[1] Soluble Aβ oligomers, rather than the insoluble fibrillar plaques, are now widely recognized as the primary neurotoxic species that bind to synaptic receptors, leading to impaired synaptic plasticity, and ultimately, synapse loss.[1] this compound's therapeutic strategy is centered on preventing these initial toxic interactions at the synapse.[1][2]
The Sigma-2 Receptor: A Novel Therapeutic Target
This compound is a potent and selective antagonist of the sigma-2 (σ-2) receptor, also known as transmembrane protein 97 (TMEM97).[3] The σ-2 receptor is found to be upregulated in the brains of Alzheimer's patients.[3] It forms a complex with other proteins, including the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), which is involved in the internalization of Aβ oligomers at synaptic sites.[3] By acting as a negative allosteric modulator, this compound is believed to reduce the affinity of Aβ and α-synuclein oligomers for their neuronal receptors, thereby interfering with their synaptotoxic effects.[3][4]
Proposed Mechanism of Action of this compound
The primary mechanism of action of this compound is to displace toxic Aβ and α-synuclein oligomers from their binding sites on neuronal membranes, thereby protecting synapses from their detrimental effects.[1][5] This neuroprotective action is thought to occur through the following key processes:
-
Inhibition of Oligomer Binding: this compound binds to the σ-2 receptor complex, inducing a conformational change that reduces the ability of Aβ and α-synuclein oligomers to bind to neuronal receptors.[3] This prevents the initial step in the cascade of synaptic toxicity.
-
Displacement of Bound Oligomers: Preclinical studies have shown that this compound can displace Aβ oligomers that are already bound to neurons.[3] This suggests a potential to reverse existing synaptic damage.
-
Reduction of Neuroinflammation and Neurodegeneration: By mitigating the initial synaptic insults, this compound is believed to reduce downstream pathological events, including neuroinflammation and neuronal death.[6] This is supported by clinical data showing reductions in biomarkers of neuroinflammation (GFAP) and neurodegeneration (NfL).[6]
-
Preservation of Synaptic Function: By protecting synapses, this compound aims to preserve cognitive function and slow the progression of Alzheimer's disease.[1]
Quantitative Data from Clinical Trials
This compound has been evaluated in several clinical trials, including the Phase 2 SHINE, SHIMMER, and the ongoing Phase 2/3 START studies. The following tables summarize key quantitative findings from these trials.
Table 1: Efficacy of this compound in Alzheimer's Disease (SHINE Study)
| Outcome Measure | Patient Population | Treatment Group | Placebo Group | % Change vs. Placebo | Citation |
| Cognitive Decline (ADAS-Cog 11) | Mild-to-moderate AD with lower p-tau217 | - | - | 95% slowing | [7] |
| Cognitive Deterioration (unspecified scale) | Mild AD with lower p-tau217 | - | - | 129% arrest | [8][9] |
| Cognitive Deterioration (unspecified scale) | Moderate AD with lower p-tau217 | - | - | 91% arrest | [8][9] |
Table 2: Efficacy of this compound in Dementia with Lewy Bodies (SHIMMER Study)
| Outcome Measure | Patient Population | Treatment Group | Placebo Group | % Improvement vs. Placebo | Citation |
| Neuropsychiatric Inventory (NPI-12) | Mild-to-moderate DLB | - | - | 86% | [7][8][9] |
Table 3: Biomarker Changes with this compound Treatment (SHINE Study)
| Biomarker | Patient Population | Change with this compound | Change with Placebo | Observation | Citation |
| Glial Fibrillary Acidic Protein (GFAP) | Mild-to-moderate AD | Reduction | - | Significant reduction in neuroinflammation marker | [6] |
| Neurofilament Light (NfL) | Mild-to-moderate AD | Reduction | - | Reduction in neurodegeneration marker | [6] |
| Amyloid Beta (Aβ) species | Mild-to-moderate AD | Reduction | - | Lower levels compared to placebo | [6] |
| p-Tau217 | Mild-to-moderate AD | Reduction | - | Lower levels compared to placebo | [6] |
Experimental Protocols
Detailed experimental protocols for the clinical trials are registered on clinicaltrials.gov. The following provides a summary of the methodologies for key studies.
SHINE Study (NCT03507790)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group signal-finding trial.[8][10]
-
Participants: 153 individuals aged 50 to 85 years with a diagnosis of mild-to-moderate Alzheimer's disease.[8][10]
-
Intervention: Participants were randomized to receive one of two oral doses of this compound or a placebo once daily for six months.[10]
-
Primary Outcome Measures: Safety and tolerability.[9]
-
Secondary Outcome Measures: Changes in cognitive and functional abilities.[7] A prespecified analysis was conducted on a subgroup of participants with lower baseline levels of plasma p-tau217.[6][9]
-
Biomarker Analysis: Plasma levels of GFAP, NfL, Aβ species, and p-tau217 were measured at baseline and after six months of treatment.[6]
START Study (NCT05531656)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.[10][11]
-
Participants: 540 individuals with mild cognitive impairment (MCI) or early-stage Alzheimer's disease with confirmed elevated Aβ pathology.[10][11]
-
Intervention: Participants are randomized to receive either this compound or a placebo orally once daily for 18 months.[10][11] The study allows for concomitant treatment with stable doses of approved anti-amyloid monoclonal antibodies.[11]
-
Primary Outcome Measures: Change in the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).[3]
-
Secondary Outcome Measures: Changes in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), activities of daily living, and various CSF and imaging biomarkers.[3][11]
Conclusion and Future Directions
This compound presents a promising and differentiated approach to the treatment of Alzheimer's disease by targeting the σ-2 receptor to prevent the synaptotoxic effects of Aβ and α-synuclein oligomers. Clinical data from Phase 2 studies have demonstrated encouraging signals of efficacy, particularly in patients with a lower burden of tau pathology, and have shown favorable effects on key biomarkers of neuroinflammation and neurodegeneration. The ongoing START study will provide more definitive evidence on the clinical benefits of this compound in an early-stage Alzheimer's population. If successful, this compound could become a valuable addition to the therapeutic landscape for Alzheimer's disease, potentially as a monotherapy or in combination with other disease-modifying treatments. Future research will likely focus on further elucidating the downstream signaling pathways affected by this compound and identifying patient populations most likely to respond to this novel therapeutic strategy.
References
- 1. cogrx.com [cogrx.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Cognition Therapeutics: this compound Emerges as Alzheimer's Breakthrough with FDA Backing and NIH Support [ainvest.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ir.cogrx.com [ir.cogrx.com]
- 7. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. biospace.com [biospace.com]
- 10. cogrx.com [cogrx.com]
- 11. ir.cogrx.com [ir.cogrx.com]
Zervimesine (CT-1812): A Technical Overview of its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine, also known as CT-1812, is an investigational small molecule therapeutic being developed for the treatment of neurodegenerative disorders, most notably Alzheimer's disease and Dementia with Lewy Bodies.[1][2] Extensive preclinical and clinical research has identified its primary molecular target and elucidated a novel mechanism of action aimed at mitigating the synaptotoxicity of pathogenic protein oligomers.[3][4][5] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Molecular Target: The Sigma-2 (σ-2) Receptor
The primary molecular target of this compound is the sigma-2 (σ-2) receptor.[1][4][6] this compound is a small-molecule antagonist or modulator of this receptor.[1][4][7] The sigma-2 receptor is increasingly recognized for its role in cellular processes that are disrupted in neurodegenerative diseases.[6]
Binding Affinity and Selectivity
This compound binds to the sigma-2 receptor with high affinity. Quantitative binding assays have determined its binding affinity (Ki) to be 8.5 nM for the sigma-2 receptor.[8] The compound exhibits selectivity for the sigma-2 receptor over the sigma-1 receptor, with a lower affinity for the latter (Ki = 63 nM).[8] Further studies have shown that this compound is highly selective for the sigma-2 receptor, with over 100-fold selectivity against a panel of 72 other drug targets.[8]
Mechanism of Action: Allosteric Modulation and Oligomer Displacement
This compound functions as a negative allosteric modulator of the sigma-2 receptor.[4] Its binding to the sigma-2 receptor complex is believed to induce a conformational change that, in turn, reduces the affinity of toxic amyloid-beta (Aβ) oligomers for their neuronal receptors.[4][9] This action effectively displaces bound Aβ oligomers from synapses and prevents their initial binding.[5][10]
This displacement of Aβ oligomers is a key aspect of this compound's neuroprotective effect.[11] By preventing the interaction of these toxic oligomers with neuronal receptors, this compound is thought to mitigate the downstream cascade of events that lead to synaptic dysfunction and, ultimately, neuronal cell death.[10][11] Preclinical studies have demonstrated that this displacement facilitates the clearance of Aβ oligomers from the brain into the cerebrospinal fluid (CSF).[3][7]
Beyond its effects on Aβ oligomers, this compound has also been shown to inhibit the ability of α-synuclein oligomers to induce lysosomal trafficking defects, suggesting a broader potential in synucleinopathies such as Dementia with Lewy Bodies.[1][4]
Signaling Pathways
The interaction of this compound with the sigma-2 receptor and the subsequent displacement of Aβ oligomers impact several downstream signaling pathways implicated in Alzheimer's disease pathology. Proteomic analyses of CSF from patients treated with this compound have revealed significant alterations in proteins associated with:
-
Synaptic-related pathways: Including glutamate NMDA receptor trafficking and Wnt signaling, which are crucial for synaptic plasticity.[8]
-
GSK3β signaling: A key kinase involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[8]
-
Cytoskeletal reorganization: Essential for maintaining neuronal structure and function.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Binding Affinity and Efficacy
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) | |||
| Sigma-2 Receptor | 8.5 nM | Not Specified | [8] |
| Sigma-1 Receptor | 63 nM | Not Specified | [8] |
| Efficacy (EC50) | |||
| Prevention of AβO-induced deficits | 6.8 µM | Rat primary neurons | [12] |
| Reversal of AβO-induced deficits | 358 nM | Rat primary neurons | [12] |
| Receptor Occupancy for Efficacy | ~80% | Mouse brain | [9][13] |
Table 2: Clinical Pharmacokinetics and Target Engagement
| Parameter | Dose | Value | Population | Reference |
| Single Ascending Dose (SAD) | 10 - 1120 mg | Well-tolerated | Healthy Young Adults | [2][14] |
| Tmax: 0.88 - 1.5 hours | [8] | |||
| Half-life: 11.1 - 14.0 hours | [8] | |||
| Multiple Ascending Dose (MAD) | 280, 560, 840 mg (14 days) | Well-tolerated | Healthy Young Adults | [2][14] |
| Tmax: 0.88 - 2.0 hours | [8] | |||
| Half-life: ~12 hours | [8] | |||
| CSF Concentration (28 days) | 90 mg | 1.15 ng/mL | Mild-to-moderate AD | [8] |
| 280 mg | 2.84 ng/mL | Mild-to-moderate AD | [8] | |
| 560 mg | 4.96 ng/mL | Mild-to-moderate AD | [8] | |
| Receptor Occupancy (inferred) | 560 mg | 97-98% (inferred from mouse) | Mild-to-moderate AD | [8] |
Table 3: Clinical Biomarker and Efficacy Data
| Study | Population | Treatment | Outcome | Result | Reference |
| Phase 1b/2a | Mild-to-moderate AD | 90, 280, or 560 mg daily for 28 days | CSF Aβ Oligomers | Significant increase vs. placebo | [8] |
| CSF Neurogranin | Decrease vs. placebo (p=0.05) | [8] | |||
| CSF Synaptotagmin-1 | Decrease vs. placebo (p=0.011) | [8] | |||
| SHINE (Phase 2) | Mild-to-moderate AD | 100 or 300 mg daily for 6 months | Plasma GFAP | Significant reduction vs. placebo | [15] |
| Plasma NfL | Reduction vs. placebo | [15] | |||
| Plasma Aβ and p-Tau217 | Lower vs. placebo | [15] | |||
| Low p-Tau217 subgroup | ADAS-Cog11 | 2.7-point slowing of decline vs. placebo (statistically significant) | [4] | ||
| SHIMMER (Phase 2) | Dementia with Lewy Bodies | 100 or 300 mg daily for 6 months | Neuropsychiatric Inventory (NPI-12) | 86% improvement vs. placebo | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for key experiments cited in the research on this compound.
Sigma-2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.
-
Methodology (General): A competitive radioligand binding assay is typically employed.
-
Receptor Source: Membranes prepared from tissues or cell lines expressing the sigma-2 receptor.
-
Radioligand: A specific sigma-2 receptor radioligand (e.g., [³H]-DTG in the presence of a sigma-1 selective competitor) is used.
-
Procedure: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Amyloid-Beta (Aβ) Oligomer Displacement Assay
-
Objective: To assess the ability of this compound to displace bound Aβ oligomers from neurons.
-
Methodology (General):
-
Cell Culture: Primary rat cortical or hippocampal neurons are cultured to maturity.[9]
-
Aβ Oligomer Preparation: Synthetic Aβ peptides are prepared to form oligomeric species.
-
Binding: The cultured neurons are incubated with the prepared Aβ oligomers to allow for binding to their receptors.
-
Treatment: After the binding phase, the neurons are treated with varying concentrations of this compound.
-
Detection: The amount of Aβ oligomers remaining bound to the neurons is quantified using methods such as immunofluorescence microscopy or Western blotting with an oligomer-specific antibody.
-
Data Analysis: The reduction in bound Aβ oligomers in the presence of this compound is quantified to determine its displacement activity.
-
In Vivo Microdialysis in Transgenic Mouse Models
-
Objective: To measure the effect of this compound on the levels of Aβ oligomers in the brain interstitial fluid and CSF in a living animal model.
-
Methodology (General):
-
Animal Model: Transgenic mice that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ pathology are used (e.g., APPSwe/PS1dE9).[13]
-
Surgical Procedure: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., hippocampus).
-
Drug Administration: this compound is administered to the mice, typically via oral gavage.
-
Sample Collection: The microdialysis probe is perfused with artificial CSF, and samples of the interstitial fluid are collected at regular intervals. CSF can also be collected from the ventricles.
-
Aβ Oligomer Quantification: The concentration of Aβ oligomers in the collected samples is measured using sensitive techniques such as a microimmunoelectrode (MIE) coated with an oligomer-selective antibody or specific immunoassays.[7]
-
Data Analysis: The change in Aβ oligomer concentration over time following this compound administration is analyzed to assess its effect on oligomer clearance.
-
Clinical Cerebrospinal Fluid (CSF) Biomarker Analysis
-
Objective: To evaluate the pharmacodynamic effects of this compound on biomarkers of neurodegeneration in human subjects.
-
Methodology (General):
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial is conducted in patients with Alzheimer's disease.[3][13]
-
CSF Collection: CSF samples are collected from study participants via lumbar puncture at baseline (before treatment) and at the end of the treatment period.
-
Biomarker Analysis: The CSF samples are analyzed for a panel of biomarkers, which may include:
-
Aβ oligomers, Aβ40, and Aβ42
-
Total tau and phosphorylated tau (p-tau)
-
Markers of synaptic damage (e.g., neurogranin, synaptotagmin-1)
-
Markers of neuroinflammation (e.g., GFAP)
-
Markers of axonal injury (e.g., neurofilament light chain - NfL)
-
-
Analytical Methods: A variety of analytical techniques are used, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and liquid chromatography with tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: The changes in biomarker levels from baseline to the end of treatment are compared between the this compound-treated and placebo groups to determine the biological effects of the drug.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound (CT-1812).
Caption: Generalized experimental workflow for this compound (CT-1812) development.
Conclusion
This compound (CT-1812) is a promising investigational drug that targets the sigma-2 receptor. Its unique mechanism of action, which involves the allosteric modulation of this receptor to displace toxic Aβ oligomers from synapses, represents a novel therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. The preclinical and clinical data gathered to date provide strong evidence for its target engagement and biological activity. Further late-stage clinical trials will be crucial to fully elucidate its therapeutic potential in slowing the progression of these devastating diseases.
References
- 1. ir.cogrx.com [ir.cogrx.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. ir.cogrx.com [ir.cogrx.com]
- 6. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 7. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. A Review of the Clinical Progress of CT1812, a Novel Sigma-2 Receptor Antagonist for the Treatment of Alzheimer’s Disease [mdpi.com]
- 10. cogrx.com [cogrx.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 clinical trial of the sigma-2 receptor complex allosteric antagonist CT1812, a novel therapeutic candidate for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cognition Therapeutics Presents Results at AD/PD 2025 [globenewswire.com]
Zervimesine (CT1812): A Technical Whitepaper on its Mechanism of Beta-Amyloid Oligomer Displacement
Abstract
Zervimesine (CT1812, Elayta™), a clinical-stage small molecule developed by Cognition Therapeutics, represents a novel therapeutic approach for Alzheimer's disease (AD) by targeting the binding of toxic amyloid-beta (Aβ) oligomers to neurons.[1][2][3] Unlike traditional amyloid-targeting therapies focused on plaque removal, this compound acts as a selective antagonist of the sigma-2 (σ-2) receptor, recently identified as Transmembrane Protein 97 (TMEM97).[4][5][6][7] Preclinical and clinical evidence demonstrates that this compound allosterically modulates the σ-2 receptor complex, leading to the displacement of bound Aβ oligomers from synaptic sites and preventing their neurotoxic effects.[1][3][8][9] This paper provides an in-depth technical overview of this compound's mechanism, summarizing key quantitative data on its displacement efficacy and detailing the experimental protocols used to substantiate these findings.
Introduction: The Aβ Oligomer Hypothesis and the Sigma-2 Receptor Target
The prevailing hypothesis in Alzheimer's research posits that soluble Aβ oligomers, rather than insoluble plaques, are the primary neurotoxic species responsible for the synaptic dysfunction and cognitive decline characteristic of the disease.[1][8] These oligomers bind to specific receptors on the neuronal surface, initiating a cascade of events that leads to synapse loss and neurodegeneration.[1][10]
This compound was developed to specifically interfere with this initial step in the pathological cascade.[1][3] Its target, the σ-2 receptor (TMEM97), is a key component of a larger receptor complex that includes the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[4][7][11] This trimeric complex has been identified as a primary binding site and internalization pathway for Aβ oligomers at the synapse.[3][4][11] this compound acts as a negative allosteric modulator of this complex, effectively reducing the affinity of Aβ oligomers for their binding site, thereby both preventing initial binding and displacing already-bound oligomers.[3][8]
Mechanism of Action: Allosteric Modulation and Oligomer Displacement
This compound's therapeutic rationale is based on its ability to physically dislodge Aβ oligomers from neuronal receptors. By binding to the σ-2 receptor (TMEM97), it induces a conformational change in the receptor complex that lowers the binding affinity for Aβ oligomers.[3] This leads to a measurable, selective increase of Aβ oligomers in the cerebrospinal fluid (CSF) as they are cleared from the brain's interstitial fluid, a key indicator of target engagement in clinical studies.[8][10][12][13]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of Aβ oligomer binding to the σ-2 receptor complex and the subsequent displacement by this compound.
Quantitative Data on Aβ Oligomer Displacement
The efficacy of this compound in displacing Aβ oligomers has been quantified across preclinical and clinical studies. The data consistently show a dose-dependent and selective effect on oligomeric species of Aβ.
Table 1: Preclinical Displacement Efficacy of this compound (CT1812)
| Experimental Model | Drug Concentration | Outcome | Result | Citation(s) |
| Primary Rat Neuronal Cultures | 10 µM | Displacement of bound Aβ oligomers | 42 ± 9% | [14] |
| Postmortem Human AD Brain Tissue | Ascending Conc. | Increase of displaced Aβ in supernatant (measured by ELISA) | Dose-dependent | [8][14] |
| APPSwe/PS1dE9 Transgenic Mice (in vivo) | Single Dose | Increase of Aβ oligomers in interstitial fluid (measured by MIE) | Significant | [8][13] |
| APPSwe/PS1dE9 Transgenic Mice (in vivo) | Single Dose | Change in Aβ monomer levels in interstitial fluid | No effect | [8][13] |
Table 2: Clinical Displacement Efficacy of this compound (CT1812) in AD Patients (SNAP Study)
| Patient ID | Treatment Group | Outcome | Result | Citation(s) |
| Patient 1 | 560 mg this compound | Peak increase in CSF Aβ oligomers vs. baseline | >5-fold (>500%) | [10][13] |
| Patient 3 | 560 mg this compound | Peak increase in CSF Aβ oligomers vs. baseline | >2.5-fold (>250%) | [10][13] |
| Patient 2 | Placebo | Peak increase in CSF Aβ oligomers vs. baseline | No significant change | [10][13] |
| All Patients | This compound & Placebo | Change in CSF Aβ monomer (Aβ40/Aβ42) levels | No significant change (<50% from baseline) | [1][10][13] |
Key Experimental Protocols
The evidence for this compound's mechanism of action is supported by several key experimental methodologies designed to measure the displacement of Aβ oligomers in different biological contexts.
Ex Vivo Aβ Oligomer Displacement from Human Brain Tissue
This assay directly measures the ability of this compound to dislodge endogenous Aβ oligomers from human brain tissue.
-
Tissue Preparation: Postmortem brain tissue from confirmed AD patients is sectioned into 10 µm-thick slices.[14]
-
Incubation: Tissue sections are incubated with vehicle or ascending concentrations of this compound (CT1812).
-
Quantification: The supernatant is collected, and the amount of displaced Aβ is quantified using a total Aβ ELISA.[14]
-
Confirmation: The oligomeric nature of the displaced Aβ is confirmed by performing native Western blot analysis on the supernatant.[8][14]
In Vivo Aβ Oligomer Measurement in Transgenic Mice
This protocol allows for the real-time measurement of Aβ oligomer dynamics in the brain of a living AD mouse model following drug administration.
-
Model: 12-month-old APPSwe/PS1dE9 transgenic mice are utilized.[8]
-
Probe Implantation: A microimmunoelectrode (MIE) probe coated with the oligomer-specific antibody A11 is stereotactically implanted into the hippocampus.[8]
-
Drug Administration: A single dose of this compound or vehicle is administered.
-
Data Acquisition: The MIE probe measures changes in Aβ oligomer concentration in the brain's interstitial fluid in real-time.[8][13]
Clinical Measurement of Aβ Oligomer Displacement in Human CSF (SNAP Study)
This clinical trial protocol was designed to provide direct evidence of target engagement in human AD patients.
-
Patient Population: Participants with mild-to-moderate Alzheimer's disease, confirmed by amyloid PET scan or CSF analysis.[10][15]
-
CSF Collection: An indwelling lumbar catheter is placed to allow for serial CSF sampling. Samples (4-6 mL) are collected hourly for a total of 28 hours.[10][13]
-
Dosing: After a 4-hour baseline collection period, patients receive a single oral dose of 560 mg this compound or placebo.[10][13]
-
Analysis:
-
Aβ Oligomers: CSF samples are analyzed using two methods: a microimmunoelectrode (MIE) assay with the A11 oligomer-specific antibody and native Western blotting.[10][13]
-
Aβ Monomers: CSF levels of Aβ40 and Aβ42 monomers are measured via standard ELISA.[10][13]
-
Pharmacokinetics: Plasma and CSF concentrations of this compound are measured by LC-MS/MS to correlate drug exposure with oligomer displacement.[10]
-
Conclusion and Future Directions
This compound (CT1812) presents a distinct, disease-modifying mechanism of action by targeting the σ-2 receptor complex to displace neurotoxic Aβ oligomers from synapses. The quantitative data from preclinical models and, most notably, from human clinical trials provide strong evidence of target engagement and validate its proposed mechanism. The selective increase of Aβ oligomers, but not monomers, in the CSF following this compound administration underscores the precision of this approach.[1][8][13]
By preventing the initial binding and promoting the clearance of a primary pathogenic driver of Alzheimer's disease, this compound holds the potential to protect synapses, preserve neuronal function, and slow cognitive decline.[10][16] Ongoing and future clinical trials will continue to evaluate the long-term safety and clinical efficacy of this novel therapeutic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alzforum.org [alzforum.org]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Transmembrane protein 97 is a potential synaptic amyloid beta receptor in human Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cogrx.com [cogrx.com]
- 11. researchgate.net [researchgate.net]
- 12. Cognition Therapeutics Publishes Clinical Evidence that CT1812 Displaces Aβ Oligomers from Binding to Neuronal Synapses in Alzheimer’s Disease | Nasdaq [nasdaq.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Zervimesine in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (also known as CT1812 or Elayta) is an investigational small molecule drug candidate under development for the treatment of neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies.[1][2][3][4][5][6][7][8] It functions as an antagonist of the sigma-2 (σ-2) receptor.[1][2] The therapeutic rationale for this compound is based on its ability to interfere with the synaptic toxicity induced by amyloid-beta (Aβ) and alpha-synuclein (ɑ-synuclein) oligomers.[1][3][4][5][7][8][9] By binding to the σ-2 receptor, this compound is thought to reduce the affinity of these toxic protein oligomers for neuronal receptors, thereby preventing their detrimental effects on synaptic function and neuronal health.[1] Preclinical studies have demonstrated that this compound can displace Aβ oligomers from neuronal receptors and protect neurons from oxidative stress-induced cell death.[1][10][11]
These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures to investigate its neuroprotective effects and mechanism of action.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the described experiments.
Table 1: Dose-Response Effect of this compound on Neuronal Viability
| This compound Concentration (nM) | Mean Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | X |
| 1 | X | X |
| 10 | X | X |
| 100 | X | X |
| 1000 | X | X |
Table 2: Time-Course of this compound's Neuroprotective Effect
| Time (hours) | Neuronal Viability (%) with this compound | Neuronal Viability (%) with Vehicle |
| 0 | 100 | 100 |
| 12 | X | X |
| 24 | X | X |
| 48 | X | X |
| 72 | X | X |
Table 3: Effect of this compound on Neurite Outgrowth
| Treatment | Mean Neurite Length (µm) | Standard Deviation | Number of Neurites per Neuron |
| Vehicle Control | X | X | X |
| This compound (100 nM) | X | X | X |
| Aβ Oligomers | X | X | X |
| This compound + Aβ Oligomers | X | X | X |
Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it in pre-warmed neuronal culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 2: Primary Neuronal Cell Culture
This protocol is a general guideline and may need optimization for specific neuronal types.
-
Coating Culture Plates: Coat culture plates (e.g., 96-well plates for viability assays, 24-well plates with coverslips for imaging) with an appropriate substrate such as Poly-D-Lysine or Poly-L-ornithine followed by laminin to promote neuronal attachment and growth.[12]
-
Cell Seeding: Isolate primary neurons from the desired brain region (e.g., cortex, hippocampus) of embryonic rodents following established and ethically approved protocols.[13]
-
Plating: Plate the dissociated neurons at a suitable density in pre-warmed neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).[13]
-
Incubation: Culture the neurons in a humidified incubator at 37°C with 5% CO2.
-
Maintenance: Replace half of the culture medium with fresh, pre-warmed medium every 2-3 days.[14] Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 3: Assessment of Neuronal Viability
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Treatment: After the desired treatment period with this compound and/or a neurotoxic agent, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
B. LIVE/DEAD™ Viability/Cytotoxicity Assay [17]
This fluorescence-based assay distinguishes live from dead cells.
-
Reagent Preparation: Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium homodimer-1 (EthD-1; stains dead cells red) in a buffered saline solution.
-
Staining: Remove the culture medium and incubate the cells with the LIVE/DEAD™ working solution for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantification: Capture images and quantify the number of live and dead cells using image analysis software.
Protocol 4: Neurite Outgrowth Assay[20]
This assay quantifies the effect of this compound on the growth of neuronal processes.
-
Cell Culture: Plate neurons on coverslips in a 24-well plate and allow them to adhere and extend neurites for 2-3 days.
-
Treatment: Treat the cells with this compound, a neurotoxic agent (optional), or a combination of both for the desired duration.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100. Stain the neurons with a neuronal marker such as β-III tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites. Calculate the average neurite length per neuron and the number of neurites per neuron.
Experimental Workflow
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - Cognition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 4. ir.cogrx.com [ir.cogrx.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Cognition Therapeutics Announces Full Enrollment in Expanded Access Program for this compound in Dementia with Lewy Bodies [quiverquant.com]
- 7. ir.cogrx.com [ir.cogrx.com]
- 8. ir.cogrx.com [ir.cogrx.com]
- 9. Cognition Therapeutics: this compound Emerges as Alzheimer's Breakthrough with FDA Backing and NIH Support [ainvest.com]
- 10. ir.cogrx.com [ir.cogrx.com]
- 11. Cognition Therapeutics Publishes Phase 2 Study Results of this compound for Alzheimer's Disease in Alzheimer's & Dementia Journal [quiverquant.com]
- 12. Neural Stem Cell Culture Protocols [sigmaaldrich.com]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neuroproof.com [neuroproof.com]
Application Notes and Protocols for the Administration of Zervimesine (CT-1812) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine, also known as CT-1812, is an orally bioavailable, brain-penetrant small molecule that acts as a selective antagonist of the sigma-2 (σ2) receptor.[1][2] This compound is under investigation for the treatment of neurodegenerative conditions, most notably Alzheimer's disease.[3] The therapeutic rationale for this compound stems from its ability to modulate the binding of toxic amyloid-beta (Aβ) oligomers to neuronal synapses. By acting as a negative allosteric modulator of the sigma-2 receptor complex, this compound displaces Aβ oligomers from their binding sites on neurons, thereby mitigating downstream synaptotoxicity and restoring cognitive function in preclinical models of Alzheimer's disease.[4][5] Preclinical studies in transgenic mouse models have demonstrated that this compound can improve cognitive performance, increase the number of synapses, and facilitate the clearance of Aβ oligomers into the cerebrospinal fluid (CSF).[2][6]
These application notes provide a detailed overview of the administration of this compound to mouse models based on published preclinical data, offering protocols for researchers investigating its therapeutic potential.
Data Presentation
Table 1: Summary of this compound (CT-1812) Administration in Alzheimer's Disease Mouse Models
| Parameter | Details | Reference |
| Drug | This compound (CT-1812) | [2] |
| Mouse Model | Thy1 huAPPSwe/Lnd+ transgenic male mice | [2] |
| Age of Mice | 3.5 to 4.5 months at the start of treatment | [2] |
| Dosage | 10 mg/kg | [2] |
| Administration Route | Oral Gavage | [2] |
| Frequency | Once daily | [2] |
| Duration of Treatment | 9 to 10 weeks | [2] |
| Reported Outcomes | Improved cognitive performance | [2] |
Table 2: Pharmacological Properties of this compound (CT-1812)
| Property | Description | Reference |
| Mechanism of Action | Selective sigma-2 (σ2) receptor antagonist; negative allosteric modulator of the Aβ oligomer receptor complex. | [4][5] |
| Key Effect | Displaces amyloid-beta (Aβ) oligomers from neuronal synapses. | [2][6] |
| Bioavailability | Orally bioavailable and brain penetrant. | [1] |
| Formulation Note | Formulated as a fumarate salt for clinical studies. |
Experimental Protocols
Protocol 1: Preparation of this compound (CT-1812) for Oral Gavage
Note: The specific vehicle used for the oral gavage of this compound in the key preclinical studies by Izzo et al. is not publicly disclosed. Therefore, a general-purpose vehicle suitable for oral administration of small molecules in mice is proposed below. Researchers should perform their own formulation and stability testing to ensure the suitability of the chosen vehicle for their specific experimental conditions.
Materials:
-
This compound (CT-1812) powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Sterile water
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg for mice).
-
For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the mouse will receive 0.25 mg of this compound in 0.25 mL of vehicle.
-
Calculate the final concentration of the dosing solution (e.g., 1 mg/mL for the example above).
-
Weigh the appropriate amount of this compound powder.
-
-
Prepare the vehicle:
-
If using 0.5% CMC, weigh 0.5 g of CMC and add it to 100 mL of sterile water.
-
Mix vigorously using a magnetic stirrer until the CMC is fully dissolved. This may take some time.
-
-
Prepare the this compound suspension:
-
Add the weighed this compound powder to a conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
-
Storage and Handling:
-
Prepare the dosing solution fresh daily.
-
Store the solution at room temperature, protected from light, for the duration of the daily dosing procedure.
-
Vortex the suspension immediately before each administration to ensure uniform distribution of the compound.
-
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)
-
1 mL syringe
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury and distress. The scruff of the neck should be held to immobilize the head.
-
-
Gavage Needle Preparation:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle not extending past the last rib. This prevents accidental perforation of the stomach.
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure there are no air bubbles.
-
-
Administration:
-
With the mouse securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly and slowly along the roof of the mouth towards the back of the throat. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Slowly depress the syringe plunger to deliver the this compound solution.
-
After administration, gently and smoothly withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for a few minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals daily throughout the study period.
-
Mandatory Visualizations
Signaling Pathway of this compound (CT-1812)
Caption: this compound's mechanism of action at the synapse.
Experimental Workflow for this compound Administration in a Mouse Model
Caption: Workflow for a typical preclinical study of this compound.
References
- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Zervimesine (CT1812) Application Notes and Protocols for In-Vivo Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (also known as CT1812 or Elayta) is an investigational, orally bioavailable, and brain-penetrant small molecule antagonist of the sigma-2 (σ2) receptor complex.[1][2] It is currently under investigation as a potential disease-modifying therapy for Alzheimer's disease (AD).[2] The therapeutic rationale for this compound lies in its ability to modulate the interaction of amyloid-beta (Aβ) oligomers with neuronal receptors. By acting as a negative allosteric modulator of the σ2 receptor complex, this compound reduces the affinity of toxic Aβ oligomers for their binding sites on synapses.[1] This action is believed to interfere with Aβ-induced synaptotoxicity, a key early event in the pathogenesis of Alzheimer's disease.[3] Preclinical studies have demonstrated that this compound can displace bound Aβ oligomers, facilitate their clearance into the cerebrospinal fluid (CSF), protect synapses, and improve cognitive function in animal models of AD.[1][4][5]
These application notes provide a detailed overview of the dosages, administration protocols, and experimental methodologies for the use of this compound in in-vivo Alzheimer's disease research, based on published preclinical data.
Mechanism of Action
This compound's primary mechanism of action is the antagonism of the sigma-2 (σ2) receptor. This receptor is implicated in the binding of soluble Aβ oligomers to neurons. By binding to the σ2 receptor complex, this compound allosterically inhibits the binding of Aβ oligomers to their synaptic receptors.[2][3] This displacement of Aβ oligomers from synapses is thought to mitigate downstream neurotoxic effects, including synaptic dysfunction, trafficking deficits, and ultimately, neuronal loss.[2] Evidence suggests that this leads to an increase in Aβ oligomer levels in the CSF, indicating enhanced clearance from the brain parenchyma.[1][5][6]
In-Vivo Dosage and Administration
Preclinical studies in transgenic mouse models of Alzheimer's disease have utilized both intravenous (i.v.) and oral gavage administration routes for this compound. The selection of the administration route and dosage depends on the specific experimental design and objectives.
Quantitative Data Summary
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| APPswe/PS1dE9 Mice (12-month-old) | Intravenous (i.v.) | Single dose of 0.3 µM or 3.0 µM | Single dose | Rapid and significant increase in Aβ oligomer levels in hippocampal interstitial fluid. | [7] |
| Thy1 huAPPSwe/Lnd+ Mice (3.5-4.5 months old) | Oral Gavage | 10 mg/kg once daily | 9 to 10 weeks | Significantly improved spatial learning and memory (Morris water maze). Achieved 84.4% receptor occupancy in the brain. | [7] |
| mThy1-hAPP751 Transgenic Mice | Not specified | Doses corresponding to 80% occupancy of the sigma-2 receptor | Several weeks | Significant cognitive improvement compared to vehicle-treated mice. | [2] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Improvement in a Transgenic Mouse Model
This protocol is based on the methodology used to evaluate the efficacy of this compound in improving cognitive deficits in the Thy1 huAPPSwe/Lnd+ mouse model of Alzheimer's disease.[7]
1. Animal Model:
-
Thy1 huAPPSwe/Lnd+ transgenic mice (3.5-4.5 months of age at the start of treatment).
-
Age-matched wild-type littermates as controls.
2. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound suitable for oral gavage. The vehicle used in the reference study is not specified, but common vehicles for oral gavage in mice include 0.5% carboxymethylcellulose (CMC) in water or a solution of 10% Tween 80 and 0.5% methylcellulose. It is crucial to determine the appropriate vehicle to ensure stability and bioavailability.
-
Dosage: 10 mg/kg body weight.
-
Administration: Administer once daily via oral gavage.
-
Treatment Duration: 9 to 10 weeks.
3. Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: For 5-7 consecutive days, mice are given 4 trials per day to find the hidden platform. The starting position is varied for each trial. If a mouse does not find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
-
Data Analysis:
-
Escape Latency: Time to find the platform during the acquisition phase.
-
Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform Crossings: Number of times the mouse crosses the former platform location during the probe trial.
-
4. Pharmacokinetic Analysis (Optional but Recommended):
-
At the end of the treatment period, collect brain tissue to measure this compound concentrations and confirm target receptor occupancy (aiming for >80%).[7]
Protocol 2: Evaluation of Aβ Oligomer Displacement in Brain Interstitial Fluid
This protocol is adapted from studies in APPswe/PS1dE9 mice to measure the acute effects of this compound on Aβ oligomer levels.[7]
1. Animal Model:
-
APPswe/PS1dE9 transgenic mice (12 months of age).
2. Surgical Procedure (Microdialysis):
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the hippocampus.
-
Allow the animal to recover from surgery for at least 24-48 hours.
3. This compound Administration and Sample Collection:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline interstitial fluid (ISF) samples.
-
Administer a single intravenous (i.v.) dose of this compound (0.3 µM or 3.0 µM).
-
Continue to collect ISF samples at regular intervals (e.g., every 30-60 minutes) for several hours post-injection.
4. Aβ Oligomer Analysis:
-
Analyze the collected ISF samples for Aβ oligomer levels using a sensitive immunoassay, such as a specific enzyme-linked immunosorbent assay (ELISA) or Western blot.
5. Data Analysis:
-
Calculate the percentage change in Aβ oligomer concentration from baseline for each post-injection time point.
-
Compare the changes in the this compound-treated group to a vehicle-treated control group.
References
- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A phase 1 clinical trial of the sigma-2 receptor complex allosteric antagonist CT1812, a novel therapeutic candidate for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Cognition Therapeutics Publishes Clinical Evidence that CT1812 Displaces Aβ Oligomers from Binding to Neuronal Synapses in Alzheimer’s Disease | Nasdaq [nasdaq.com]
- 7. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: Techniques for Measuring Zervimesine's Impact on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine is a novel, selective positive allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action suggests a significant potential for enhancing synaptic plasticity, a fundamental process for learning and memory. These application notes provide a comprehensive overview of key experimental techniques and detailed protocols to rigorously assess the impact of this compound on synaptic function. The following sections detail electrophysiological, biochemical, and imaging-based assays to characterize this compound's efficacy and mechanism of action.
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to bind to the GluN2B subunit of the NMDA receptor, enhancing its sensitivity to the neurotransmitter glutamate. This potentiation of NMDA receptor activity leads to increased calcium (Ca2+) influx into the postsynaptic neuron upon stimulation. The elevated intracellular Ca2+ levels activate downstream signaling cascades critical for the induction and maintenance of synaptic plasticity, most notably Long-Term Potentiation (LTP). Key downstream effectors include Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein), which orchestrate the functional and structural changes underlying long-lasting synaptic strengthening.
Experimental Protocols
Electrophysiological Assessment of Long-Term Potentiation (LTP)
This experiment directly measures the effect of this compound on the strengthening of synaptic connections, a primary indicator of synaptic plasticity.
Workflow for LTP Measurement
The following diagram outlines the key steps in performing LTP recordings from hippocampal slices to assess the impact of this compound.
Detailed Protocol:
-
Objective: To determine if this compound enhances the magnitude of LTP in hippocampal CA1 synapses.
-
Materials:
-
Adult Sprague-Dawley rats (8-12 weeks old)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2.
-
This compound stock solution (10 mM in DMSO)
-
Electrophysiology rig with amplifier, digitizer, and perfusion system.
-
Borosilicate glass capillaries for electrodes.
-
-
Procedure:
-
Anesthetize the rat and rapidly dissect the hippocampi in ice-cold aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF (95% O2 / 5% CO2) at 32°C for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at 2 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) every 20 seconds for 20 minutes.
-
Apply either this compound (final concentration 10 µM) or vehicle (0.1% DMSO) to the perfusion bath for 20 minutes.
-
Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Record fEPSPs for at least 60 minutes post-TBS.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize all fEPSP slopes to the average slope during the 20-minute baseline period.
-
Compare the average normalized fEPSP slope from 50-60 minutes post-TBS between the this compound and vehicle groups using a Student's t-test.
-
Biochemical Analysis of CaMKII Phosphorylation
This protocol assesses the activation of a key downstream kinase essential for LTP induction.
Detailed Protocol:
-
Objective: To measure the effect of this compound on the phosphorylation of CaMKII at Threonine-286, an indicator of its activation.
-
Materials:
-
Hippocampal slices (prepared as in Protocol 1)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: Rabbit anti-pCaMKII (Thr286), Rabbit anti-total CaMKII.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat hippocampal slices with this compound (10 µM) or vehicle for 30 minutes.
-
Induce chemical LTP (cLTP) by treating with glycine (200 µM) for 10 minutes in Mg2+-free aCSF.
-
Immediately snap-freeze the slices in liquid nitrogen.
-
Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pCaMKII and total CaMKII.
-
Incubate with HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands.
-
Calculate the ratio of pCaMKII to total CaMKII for each sample.
-
Normalize the ratios to the vehicle-treated control group.
-
Compare the normalized ratios between groups using a one-way ANOVA.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments, illustrating the potential effects of this compound.
Table 1: Effect of this compound on LTP Magnitude
| Treatment Group | N (slices) | Mean fEPSP Slope (% of Baseline) at 60 min post-TBS | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 12 | 145.3 | 15.2 | - |
| This compound (10 µM) | 12 | 198.7 | 20.1 | < 0.01 |
Table 2: Effect of this compound on CaMKII Phosphorylation
| Treatment Group | N (replicates) | Normalized pCaMKII / Total CaMKII Ratio | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 6 | 1.00 | 0.15 | - |
| This compound (10 µM) | 6 | 1.85 | 0.25 | < 0.05 |
Logical Relationship of Experiments
The chosen experimental approach follows a logical progression from the molecular to the functional level, providing a comprehensive assessment of this compound's impact.
Zervimesine: Application Notes and Protocols for Dementia with Lewy Bodies (DLB) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (CT1812) is an investigational, orally administered small molecule that acts as an antagonist of the sigma-2 (σ2) receptor complex.[1][2] It is currently under investigation for its potential therapeutic effects in neurodegenerative diseases, including Dementia with Lewy Bodies (DLB).[1][3][4] The primary pathology of DLB involves the aggregation of alpha-synuclein (α-synuclein) into toxic oligomers and Lewy bodies within neurons, leading to cellular dysfunction and cognitive decline.[5] this compound is proposed to mitigate the neurotoxic effects of α-synuclein oligomers by modulating the σ2 receptor, thereby offering a novel therapeutic strategy for DLB.[6][7][8]
These application notes provide a comprehensive overview of the preclinical and clinical research involving this compound for DLB, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Mechanism of Action
This compound's therapeutic rationale in DLB is centered on its interaction with the sigma-2 receptor, a transmembrane protein primarily located in the endoplasmic reticulum.[9] The proposed mechanism involves the following key aspects:
-
Inhibition of α-synuclein Oligomer Toxicity : Preclinical studies have shown that this compound can block the toxic effects of α-synuclein oligomers.[6][7][8] These oligomers are known to disrupt crucial cellular processes.
-
Modulation of Lysosomal Trafficking : α-synuclein oligomers can impair lysosomal function, a critical pathway for cellular waste clearance.[7][8] this compound has been observed to rescue these deficits, suggesting a role in restoring normal protein degradation pathways.[1]
-
Sigma-2 Receptor Antagonism : By acting as an antagonist at the sigma-2 receptor, this compound is thought to interfere with the binding of α-synuclein oligomers to neurons, thereby preventing downstream pathological events.[1][6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in the context of DLB.
Caption: Proposed mechanism of this compound in mitigating α-synuclein-induced neurotoxicity.
Quantitative Data from Clinical Trials
The Phase 2 SHIMMER study (NCT05225415) was a key clinical trial evaluating the efficacy and safety of this compound in patients with mild-to-moderate DLB.[3] Below is a summary of the significant findings.
| Outcome Measure | This compound Treatment Arm | Placebo Arm | Improvement vs. Placebo | Citation(s) |
| Behavioral Outcomes | ||||
| Neuropsychiatric Inventory (NPI-12) | Significant Improvement | Less Improvement | 86% | [10] |
| Activities of Daily Living | ||||
| - | Significant Improvement | Less Improvement | 52% | [10] |
| Cognitive Fluctuations | ||||
| - | Significant Improvement | Less Improvement | 91% | [10] |
| Motor Symptoms | ||||
| - | Significant Improvement | Less Improvement | 62% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound research in DLB.
Preclinical Protocols
This protocol is designed to assess the ability of this compound to inhibit the formation of α-synuclein oligomers in vitro.
Caption: Workflow for the α-synuclein oligomerization assay.
Methodology:
-
Preparation of Monomeric α-Synuclein:
-
Purify recombinant human α-synuclein.
-
Prepare a stock solution of monomeric α-synuclein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Ensure the monomeric state by size-exclusion chromatography.
-
-
Incubation with this compound:
-
Prepare different concentrations of this compound in the assay buffer.
-
In a microplate, mix the monomeric α-synuclein with either this compound or a vehicle control.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature.
-
-
Induction of Oligomerization:
-
Induce oligomerization by methods such as adjusting the pH, increasing the temperature, or mechanical agitation.
-
Incubate the samples under conditions that promote oligomer formation.
-
-
Quantification of Oligomers:
-
ELISA: Use an oligomer-specific antibody for capture and a pan-α-synuclein antibody for detection to quantify the amount of oligomers formed.[11]
-
Western Blot: Separate the protein species by size using SDS-PAGE and detect oligomers using an α-synuclein antibody.
-
This assay evaluates the effect of this compound on lysosomal trafficking in neuronal cells challenged with α-synuclein oligomers.
Caption: Workflow for the lysosomal trafficking assay.
Methodology:
-
Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes suitable for microscopy.
-
-
Treatment:
-
Expose the cells to pre-formed α-synuclein oligomers for a specified duration to induce lysosomal dysfunction.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
-
Lysosome Labeling:
-
Incubate the cells with a fluorescent lysosomal marker, such as LysoTracker Red, according to the manufacturer's instructions.
-
-
Live-Cell Imaging and Analysis:
-
Acquire time-lapse images of the cells using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Analyze the images to quantify lysosomal dynamics, including their velocity, directionality, and distribution within the cell.
-
This protocol determines the binding affinity of this compound for the sigma-2 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membrane fractions from a cell line or tissue known to express the sigma-2 receptor.
-
-
Competitive Binding:
-
Incubate the membrane preparation with a radiolabeled sigma-2 receptor ligand (e.g., [³H]DTG) in the presence of varying concentrations of unlabeled this compound.[12]
-
To ensure specificity for the sigma-2 receptor, a masking compound for the sigma-1 receptor (e.g., (+)-pentazocine) should be included.[12]
-
-
Separation and Detection:
-
Separate the bound from the free radioligand using rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the inhibitory constant (Ki) to determine the binding affinity.
-
Clinical Assessment Protocols
The NPI-12 is a structured interview with a caregiver to assess 12 neuropsychiatric domains.[13][14][15]
Administration:
-
Screening Questions: For each of the 12 domains (delusions, hallucinations, agitation/aggression, depression/dysphoria, anxiety, elation/euphoria, apathy/indifference, disinhibition, irritability/lability, aberrant motor behavior, nighttime behaviors, and appetite/eating changes), a screening question is asked to the caregiver.[13]
-
Sub-questions: If the screening question is positive, follow-up with the specific sub-questions for that domain to characterize the behavior.
-
Rating: The caregiver rates the frequency (from 1-occasionally to 4-very frequently) and severity (from 1-mild to 3-marked) of the behavior over the past four weeks.[16]
-
Caregiver Distress: The caregiver also rates their own level of distress caused by each behavior on a scale from 0 (not distressing) to 5 (very distressing).[17]
The MoCA is a brief cognitive screening tool assessing multiple cognitive domains.[10][18][19]
Administration:
The assessment is administered by a trained professional and takes approximately 10 minutes. It evaluates the following domains with a total possible score of 30:
-
Visuospatial/Executive: Alternating trail making, cube copy, clock drawing.[18]
-
Naming: Naming of three animals.[10]
-
Memory: Delayed recall of five words.
-
Attention: Forward and backward digit span, vigilance task, serial 7s subtraction.[18]
-
Language: Sentence repetition, verbal fluency.
-
Abstraction: Conceptual thinking.
-
Orientation: Time and place.
A score of 26 or above is generally considered normal.[10][18][19]
Conclusion
This compound represents a promising therapeutic candidate for Dementia with Lewy Bodies by targeting the sigma-2 receptor and mitigating the neurotoxic effects of α-synuclein oligomers. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further investigate the potential of this compound and similar compounds in the treatment of DLB and other synucleinopathies. Continued research is essential to fully elucidate its mechanism of action and to confirm its clinical efficacy and safety.
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Cognition’s Positive Phase 2 ‘SHIMMER’ Study of this compound [globenewswire.com]
- 4. ir.cogrx.com [ir.cogrx.com]
- 5. catch-on.org [catch-on.org]
- 6. Preclinical Studies of Compounds that Block Alpha-synuclein Aggregation by Antagonizing the Sigma-2 Receptor | Parkinson's Disease [michaeljfox.org]
- 7. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson’s patient brain‐derived α‐synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 10. geriatrictoolkit.missouri.edu [geriatrictoolkit.missouri.edu]
- 11. ELISA method to detect α-synuclein oligomers in cell and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Website [eprovide.mapi-trust.org]
- 15. The Neuropsychiatric Inventory: Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychdb.com [psychdb.com]
- 17. dementiaresearch.org.au [dementiaresearch.org.au]
- 18. smchealth.org [smchealth.org]
- 19. thehub.utoronto.ca [thehub.utoronto.ca]
Application Notes and Protocols for Zervimesine Clinical Trials in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (formerly CT1812) is an investigational, orally administered, small-molecule antagonist of the sigma-2 (σ2) receptor, also known as transmembrane protein 97 (TMEM97).[1][2] In the context of Alzheimer's disease (AD), this compound is being developed as a disease-modifying therapy. Its proposed mechanism of action involves modulating the σ2 receptor to interfere with the synaptic toxicity induced by amyloid-beta (Aβ) oligomers.[1][3] By preventing the binding of these toxic oligomers to synapses, this compound aims to protect synaptic function, potentially slowing cognitive decline and disease progression.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the experimental design of clinical trials investigating the efficacy and safety of this compound in individuals with Alzheimer's disease.
Mechanism of Action Signaling Pathway
This compound acts as a negative allosteric modulator of the sigma-2 receptor complex. This action is thought to reduce the affinity of Aβ oligomers for their neuronal receptors, thereby displacing them from the synapse and mitigating their neurotoxic effects.[1] This interference with the initial steps of the amyloid cascade represents a promising neuroprotective strategy.[3]
Clinical Trial Design: A Synthesized Protocol
This protocol outlines a Phase 3, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in participants with early-stage Alzheimer's disease.
Study Objectives
-
Primary Objective: To evaluate the effect of this compound compared to placebo on cognitive and functional decline.
-
Secondary Objectives: To assess the effect of this compound on activities of daily living, global clinical status, and relevant biomarkers of AD pathology.
-
Safety Objective: To evaluate the safety and tolerability of this compound.
Participant Population
The study will enroll individuals with a diagnosis of Mild Cognitive Impairment (MCI) due to AD or mild dementia due to AD. Key inclusion and exclusion criteria are summarized below:
| Inclusion Criteria | Exclusion Criteria |
| Age 50-85 years | Diagnosis of any other neurological condition that could cause cognitive impairment |
| Diagnosis of MCI due to AD or mild AD dementia | Current treatment with other investigational drugs for AD |
| Mini-Mental State Examination (MMSE) score of 20-26 | Clinically significant psychiatric illness |
| Confirmed amyloid pathology (via PET scan or CSF analysis) | Uncontrolled medical conditions |
| Availability of a reliable study partner |
Study Design and Treatment
This will be an 18-month study with participants randomized in a 1:1 ratio to one of two treatment arms:
| Treatment Arm | Dosage | Administration |
| This compound | 100 mg | Oral, once daily |
| Placebo | Matching placebo | Oral, once daily |
Experimental Protocols: Assessments and Procedures
Clinical Assessments
-
Objective: To assess the cognitive effects of this compound.
-
Methodology: The ADAS-Cog is a standardized tool comprising 11 tasks that evaluate memory, language, and praxis.[4] It is administered by a trained and certified rater. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.[4]
-
Administration: The test is administered in a quiet, well-lit room. Instructions for each task are to be read verbatim from the administration manual.[4]
-
Scoring: Scoring is based on the number of errors made on each task. Specific scoring guidelines for each of the 11 items must be strictly followed to ensure consistency.[4]
-
-
Objective: To assess global clinical severity.
-
Methodology: The CDR-SB is derived from a semi-structured interview with the participant and their study partner, covering six domains: memory, orientation, judgment and problem-solving, community affairs, home and hobbies, and personal care.[5] Scores for each domain are summed to produce a total score ranging from 0 to 18, with higher scores indicating more severe impairment.[5]
-
Administration: A trained clinician conducts separate interviews with the participant and a reliable informant (study partner).
-
Scoring: Each of the six domains is rated on a 5-point scale (0, 0.5, 1, 2, 3), and the scores are summed.[5]
-
-
Objective: To evaluate the participant's ability to perform activities of daily living.
-
Methodology: This is an informant-based questionnaire that assesses a range of functional abilities.[6] The total score ranges from 0 to 78, with lower scores indicating greater impairment.
-
Administration: The questionnaire is administered to the study partner by a trained rater.
-
Scoring: The study partner rates the participant's performance on 23 items related to daily activities.
-
Biomarker Analysis
-
Objective: To measure a key biomarker of AD pathology.
-
Methodology:
-
Sample Collection: 8-10 mL of whole blood will be collected in K2EDTA tubes.
-
Processing: Plasma will be separated by centrifugation at 2000 x g for 10 minutes at 4°C within 2 hours of collection. Aliquots will be stored at -80°C.
-
Analysis: Plasma p-tau217 levels will be quantified using a validated high-sensitivity immunoassay, such as the Single Molecule Array (Simoa) platform.[7]
-
-
Objective: To assess core AD biomarkers in CSF.
-
Methodology:
-
Sample Collection: Approximately 10-15 mL of CSF will be collected via lumbar puncture using a standardized procedure. The first 2 mL will be discarded to avoid contamination.[8] CSF will be collected into low-binding polypropylene tubes.[8]
-
Processing: CSF will be centrifuged at 2000 x g for 10 minutes at 4°C within 2 hours of collection to remove cellular debris. The supernatant will be aliquoted into low-binding polypropylene tubes and stored at -80°C.
-
Analysis: CSF Aβ42, Aβ40, and NfL concentrations will be measured using validated immunoassays.
-
Data Presentation: Summary of Endpoints
| Endpoint Category | Endpoint | Assessment Tool | Timepoints |
| Primary | Cognitive and Functional Decline | Integrated Alzheimer's Disease Rating Scale (iADRS) | Baseline, Month 6, 12, 18 |
| Secondary | Cognitive Function | ADAS-Cog | Baseline, Month 6, 12, 18 |
| Global Severity | CDR-SB | Baseline, Month 6, 12, 18 | |
| Activities of Daily Living | ADCS-ADL | Baseline, Month 6, 12, 18 | |
| Biomarker | Plasma AD Pathology | Plasma p-tau217 | Baseline, Month 12, 18 |
| CSF AD Pathology | CSF Aβ42/40 Ratio | Baseline, Month 18 (optional) | |
| Neurodegeneration | CSF NfL, Plasma NfL | Baseline, Month 18 (optional) | |
| Neuroinflammation | Plasma GFAP | Baseline, Month 12, 18 | |
| Safety | Adverse Events, Vital Signs, ECGs, Laboratory Tests | Standard Clinical Procedures | Throughout the study |
Experimental Workflow
The following diagram illustrates the key stages of the clinical trial for a participating individual.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Administration and Scoring Variance on the ADAS-Cog | Semantic Scholar [semanticscholar.org]
- 4. fda.gov [fda.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. scribd.com [scribd.com]
- 7. Analytical and clinical validation of a high accuracy fully automated digital immunoassay for plasma phospho-Tau 217 for clinical use in detecting amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Biomarker Analysis in Zervimesine (CT-1812) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biomarker analysis strategies employed in clinical studies of Zervimesine (CT-1812), a novel sigma-2 receptor modulator in development for Alzheimer's disease. The included protocols offer detailed methodologies for the key experiments cited in this compound research, enabling a deeper understanding of its mechanism of action and pharmacodynamic effects.
Introduction to this compound (CT-1812) and its Mechanism of Action
This compound (CT-1812) is an orally bioavailable, brain-penetrant small molecule that acts as an antagonist of the sigma-2 receptor.[1][2] Its therapeutic rationale in Alzheimer's disease is based on its ability to modulate the binding of toxic amyloid-beta (Aβ) oligomers to neuronal synapses.[1][2] By preventing and displacing Aβ oligomers, this compound aims to protect synapses from damage, restore neuronal function, and ultimately slow cognitive decline.[3][4] Biomarker analysis in clinical trials is crucial for demonstrating target engagement, elucidating the biological pathways modulated by the drug, and identifying pharmacodynamic markers of its effects.
Key Biomarker Findings from this compound Clinical Trials
Clinical trials of this compound, including the SHINE (NCT03507790), SPARC (NCT03493282), and SEQUEL (NCT04735536) studies, have utilized advanced proteomic techniques to analyze cerebrospinal fluid (CSF) and plasma samples from participants.[2][5][6] The primary analytical method employed is Tandem Mass Tag-Mass Spectrometry (TMT-MS), which allows for the simultaneous identification and quantification of thousands of proteins.[1][7]
These studies have consistently shown that this compound impacts several key biological processes implicated in Alzheimer's disease pathology:
-
Synaptic Biology: this compound has been shown to modulate the levels of synaptic proteins, suggesting a role in synaptic protection and restoration.[4][6]
-
Amyloid-beta Biology: The drug affects proteins involved in the processing and clearance of amyloid-beta.[4][6]
-
Neuroinflammation: this compound has been observed to reduce markers of neuroinflammation.[8][9]
-
Lipoprotein and Vesicle Trafficking: The modulation of proteins involved in lipoprotein metabolism and vesicle trafficking has also been reported.[5][6]
The following tables summarize the key biomarker changes observed in this compound clinical trials.
Table 1: Summary of Key Biomarkers Modulated by this compound (CT-1812)
| Biomarker Category | Biomarker | Biofluid | Direction of Change | Relevant Clinical Trial(s) | Citation(s) |
| Neuroinflammation | YKL-40 | CSF | Reduction | SPARC | [8] |
| Glial Fibrillary Acidic Protein (GFAP) | Plasma | Reduction | SHINE | [10] | |
| Neurodegeneration | Neurofilament Light Chain (NfL) | Plasma | Reduction | SHINE | [10] |
| Synaptic Health | Neurogranin | CSF | Reduction | COG0102 | [11] |
| Synaptotagmin-1 | CSF | Reduction | COG0102 | [11] | |
| Amyloid-beta Pathology | Amyloid-beta oligomers | CSF | Increase | COG0102, SNAP | [11][12] |
| Clusterin (CLU) | CSF | Normalization | SHINE | [4] | |
| Amyloid Precursor Protein (APP) | CSF | Altered | SHINE | [6] | |
| Apolipoprotein Lipoprotein APLP2 | CSF | Altered | SHINE/SPARC Meta-analysis | [6] | |
| Other | Sphingosin-1-phosphate phosphatase 1 (SPP1) | CSF | Altered | SHINE/SPARC Meta-analysis | [6] |
Note: "Normalization" indicates that the protein level, which was altered in Alzheimer's disease patients compared to healthy controls, shifted towards the healthy control level after treatment with this compound. "Altered" indicates a significant change from baseline but the directionality may be complex or not simply an increase or decrease.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and the experimental workflows for biomarker analysis.
This compound's Proposed Mechanism of Action
Biomarker Analysis Workflow: From Patient to Data
Experimental Protocols
The following are detailed protocols for the key experimental procedures used in the biomarker analysis of this compound studies. These protocols are based on established methodologies in the field of clinical proteomics.
Protocol 1: Cerebrospinal Fluid (CSF) and Plasma Sample Collection and Processing
Objective: To properly collect and process CSF and plasma samples for proteomic analysis.
Materials:
-
Lumbar puncture kits
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Polypropylene cryovials
-
Centrifuge
-
Pipettes and sterile tips
-
Dry ice and -80°C freezer
Procedure:
-
CSF Collection:
-
CSF is collected by trained medical personnel via lumbar puncture.
-
Collect approximately 10-15 mL of CSF into polypropylene tubes.
-
Immediately place the collected CSF on ice.
-
-
Plasma Collection:
-
Draw venous blood into EDTA-containing tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the blood tubes on ice.
-
-
Processing:
-
Within 1 hour of collection, centrifuge the CSF and blood samples at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
Carefully aspirate the supernatant (CSF or plasma) without disturbing the pellet.
-
Aliquot the supernatant into pre-labeled polypropylene cryovials (e.g., 0.5 mL aliquots).
-
Immediately freeze the aliquots on dry ice and then transfer to a -80°C freezer for long-term storage until analysis.
-
Protocol 2: Tandem Mass Tag (TMT) Mass Spectrometry Proteomics of CSF
Objective: To identify and quantify proteins in CSF samples using TMT-MS.
Materials:
-
Urea lysis buffer (8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
TMTpro™ 16plex Label Reagent Set (or similar)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Sep-Pak C18 cartridges (or similar)
-
High-pH reversed-phase chromatography system
-
Nano-liquid chromatography system
-
Orbitrap mass spectrometer (or similar high-resolution instrument)
-
Proteome Discoverer™ software (or similar)
Procedure:
-
Protein Extraction and Digestion:
-
Thaw CSF aliquots on ice.
-
Add urea lysis buffer to the CSF sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digested sample with TFA.
-
Desalt the peptides using a C18 cartridge according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
TMT Labeling:
-
Resuspend the dried peptides in 100 mM TEAB buffer (pH 8.5).
-
Add the appropriate TMT label reagent (dissolved in ACN) to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
-
Desalt the pooled TMT-labeled peptides using a C18 cartridge and dry in a vacuum centrifuge.
-
-
High-pH Reversed-Phase Fractionation:
-
Resuspend the pooled, labeled peptides in a high-pH loading buffer.
-
Fractionate the peptides using a high-pH reversed-phase chromatography column.
-
Collect fractions and concatenate them into a smaller number of fractions (e.g., 12 or 24).
-
Dry the fractions in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend each fraction in a low-pH loading buffer.
-
Analyze each fraction by nano-LC-MS/MS using a high-resolution Orbitrap mass spectrometer.
-
Set the instrument to perform data-dependent acquisition, acquiring MS1 scans in the Orbitrap and MS2 scans in the ion trap or Orbitrap.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the TMT reporter ions to determine the relative abundance of each protein across the samples.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between treatment groups.
-
Conduct pathway analysis on the list of significantly altered proteins to identify the biological processes affected by this compound treatment.
-
Conclusion
The biomarker analysis in this compound (CT-1812) studies provides crucial insights into its mechanism of action and its effects on the underlying pathology of Alzheimer's disease. The use of advanced proteomic techniques like TMT-MS has enabled the identification of a range of pharmacodynamic biomarkers related to synaptic health, neuroinflammation, and amyloid-beta biology. The protocols outlined in these application notes provide a framework for researchers to understand and potentially replicate these important biomarker discovery efforts in the field of neurodegenerative disease research. Further investigation and validation of these biomarkers in larger clinical trials will be essential for the continued development of this compound as a potential therapeutic for Alzheimer's disease.
References
- 1. An interim exploratory proteomics biomarker analysis of a phase 2 clinical trial to assess the impact of CT1812 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. cogrx.com [cogrx.com]
- 5. Identification of cerebrospinal fluid pharmacodynamic biomarkers and molecular correlates of brain activity in a Phase 2 clinical trial of the Alzheimer's disease drug candidate CT1812 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CT1812 biomarker signature from a meta‐analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cogrx.com [cogrx.com]
- 8. This compound | ALZFORUM [alzforum.org]
- 9. ir.cogrx.com [ir.cogrx.com]
- 10. ir.cogrx.com [ir.cogrx.com]
- 11. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Clinical Progress of CT1812, a Novel Sigma-2 Receptor Antagonist for the Treatment of Alzheimer’s Disease | MDPI [mdpi.com]
Assessing Cognitive Improvement with Zervimesine: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for assessing cognitive improvement associated with Zervimesine (also known as CT1812). This compound is an investigational small molecule that acts as a sigma-2 receptor antagonist, which has shown potential in clinical trials for Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1][2] Its proposed mechanism of action involves the displacement of toxic amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers from neuronal receptors, thereby aiming to protect synapses and slow cognitive decline.[1][3][4][5]
This document outlines detailed protocols for cognitive and functional assessments, as well as biomarker analysis, to enable robust and standardized evaluation of this compound's therapeutic effects.
This compound's Mechanism of Action: A Novel Approach
This compound targets the sigma-2 receptor, a protein involved in various cellular processes within the central nervous system.[6][7][8] In neurodegenerative diseases like Alzheimer's and DLB, the accumulation of toxic protein oligomers, such as Aβ and α-synuclein, on the surface of neurons is a key pathological feature.[7][9][10][11] These oligomers disrupt normal synaptic function, leading to cognitive impairment.[3]
This compound is designed to bind to the sigma-2 receptor complex, which is thought to allosterically modulate the binding of these toxic oligomers to their neuronal receptors.[1][12] By doing so, this compound facilitates the displacement of these harmful oligomers, allowing for their clearance and potentially restoring synaptic health.[3][13] This neuroprotective mechanism forms the basis for its investigation as a disease-modifying therapy.
References
- 1. alzforum.org [alzforum.org]
- 2. ir.cogrx.com [ir.cogrx.com]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Cognition Therapeutics Reaches Full Enrollment in Expanded [globenewswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. biopharmawatch.com [biopharmawatch.com]
- 9. ir.cogrx.com [ir.cogrx.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. ir.cogrx.com [ir.cogrx.com]
- 12. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Zervimesine (CT1812) is an investigational, orally administered small molecule antagonist of the sigma-2 (σ-2) receptor, which is being explored for its therapeutic potential in neurodegenerative diseases, including dry age-related macular degeneration (AMD), particularly the advanced form known as geographic atrophy (GA).[1][2][3] Dry AMD is a leading cause of irreversible blindness and is characterized by the dysfunction and death of retinal pigment epithelial (RPE) cells, leading to the formation of lesions and progressive vision loss.[3][4] this compound's unique mechanism of action, which involves modulating cellular processes within RPE cells, presents a novel approach to treating this condition.[3]
These application notes provide a summary of the current preclinical and clinical findings for this compound in the context of dry AMD, detailed experimental protocols derived from published study descriptions, and visualizations of its mechanism and experimental workflows.
Quantitative Data Summary
The primary source of clinical efficacy data for this compound in dry AMD comes from the top-line results of the Phase 2 MAGNIFY trial.[2][4]
Table 1: Summary of Phase 2 MAGNIFY Trial Efficacy Data [2][5][6]
| Efficacy Endpoint | Treatment Group (this compound) | Placebo Group | Percentage Difference | Timepoint |
| GA Lesion Growth Rate | Slower growth trajectory | Baseline growth trajectory | 28.6% slower growth | 18 Months |
| Mean GA Lesion Size | Smaller mean lesion size | Larger mean lesion size | 28.2% smaller size | 18 Months |
Mechanism of Action
This compound is a selective antagonist of the sigma-2 (σ-2) receptor, also known as TMEM97, which is present on RPE cells.[1][3] In dry AMD, several cellular processes within RPE cells are dysregulated, including lipid metabolism, protein trafficking, and autophagy.[3] This dysfunction impairs the RPE cells' ability to support photoreceptors, leading to their degeneration.[7][8]
This compound's proposed mechanism of action involves:
-
Binding to the σ-2 receptor: This interaction helps to restore the normal function of cellular pathways.[1][3]
-
Enhancing Lipid Metabolism: Preclinical research indicates that this compound restores the ability of RPE cells to uptake low-density lipoprotein (LDL), a key fuel source.[1][9][10]
-
Protection from Oxidative Stress: The drug has been shown to protect RPE cells from damage caused by toxic, oxidized lipids that are known to accumulate and contribute to drusen deposits.[9][10]
-
Restoring Waste Clearance: By improving the function of RPE cells, this compound helps normalize their capacity to break down cellular debris from photoreceptor outer segments, a process essential for retinal health.[7][11]
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of action in dry AMD.
Experimental Protocols
Detailed protocols are based on descriptions of preclinical and clinical studies.[1][2][8][11]
Protocol 1: In Vitro RPE Cell Rescue Assay
This protocol is based on preclinical studies assessing this compound's ability to rescue RPE cell function.[7][8]
Objective: To determine if this compound can restore the phagocytic function of RPE cells compromised by stressors relevant to dry AMD.
Materials:
-
Human RPE cell line (e.g., ARPE-19).
-
Cell culture medium and supplements.
-
Stress-inducing agents: Amyloid beta (Aβ) oligomers or an oxidizing agent (e.g., hydrogen peroxide).
-
This compound (CT1812) solution.
-
Isolated photoreceptor outer segments (POS) labeled with a fluorescent marker (e.g., FITC).
-
Microplate reader and fluorescence microscope.
Methodology:
-
Cell Culture: Culture RPE cells to confluence in standard multi-well plates.
-
Induction of Dysfunction: Expose RPE cells to Aβ oligomers or oxidative stress for a predetermined period to impair their function. A control group should remain untreated.
-
Treatment:
-
Remove the stress-inducing agent.
-
Add fresh medium containing various concentrations of this compound to the treated wells.
-
Include a vehicle control group (medium with stressor but no this compound).
-
Incubate for a specified duration.
-
-
Phagocytosis Assay:
-
Introduce fluorescently labeled POS to all wells.
-
Incubate for a period sufficient to allow for phagocytosis (e.g., 2-4 hours).
-
Wash cells thoroughly to remove non-internalized POS.
-
-
Quantification:
-
Measure the fluorescence intensity per well using a microplate reader to quantify the amount of internalized POS.
-
Visualize and capture images of the cells using a fluorescence microscope to confirm POS internalization.
-
-
Analysis: Compare the fluorescence levels between the control, stress-only, and this compound-treated groups to determine if this compound treatment normalized the RPE cells' capacity to break down POS debris.[7]
Protocol 2: Phase 2 Clinical Trial (MAGNIFY - NCT05893537) Design
This protocol outlines the key design elements of the MAGNIFY clinical trial.[2][4][5]
Objective: To evaluate the safety, tolerability, and efficacy of oral this compound in slowing the progression of geographic atrophy (GA) in participants with dry AMD.
Study Design:
-
Phases: Phase 2.
-
Participants: Approximately 100 individuals with GA secondary to dry AMD were enrolled.[4]
-
Intervention Arms:
-
Treatment Group: 200 mg of this compound, administered orally once daily.[2]
-
Control Group: Matching placebo, administered orally once daily.
-
Methodology:
-
Screening and Randomization: Participants meeting the inclusion criteria are randomized to either the this compound or placebo group.
-
Dosing and Follow-up: Participants self-administer the assigned oral medication daily for the study duration (up to 18 months). Regular clinic visits are scheduled for assessment.
-
Endpoint Assessment:
-
Primary Endpoints: Safety and tolerability of this compound.
-
Secondary/Exploratory Efficacy Endpoints:
-
-
Data Analysis: The growth rate and mean size of GA lesions in the this compound group are compared to the placebo group at specified time points (e.g., 12 and 18 months). Statistical analyses are performed to determine the significance of any observed differences.
Experimental Workflow Diagram
Caption: Workflow from preclinical discovery to clinical trial evaluation.
Conclusion and Future Directions
This compound has demonstrated potential as a first-in-class, oral therapy for slowing the progression of geographic atrophy in patients with dry AMD.[2][3] The positive top-line results from the Phase 2 MAGNIFY trial, showing a reduction in lesion growth rate and size, are promising.[1][2] Its mechanism of action, targeting the σ-2 receptor to restore RPE cell health, offers a novel approach compared to other therapies.[3][9] While the MAGNIFY trial was concluded early, the data collected supports further investigation.[6] Future research will likely focus on larger, pivotal trials to confirm these efficacy signals and further establish the long-term safety profile of this compound for this indication.
References
- 1. Cognition Therapeutics Reports Promising Preclinical Data for this compound in Protecting RPE Cells from Dry AMD at ARVO 2025 | Nasdaq [nasdaq.com]
- 2. optometrytimes.com [optometrytimes.com]
- 3. cogrx.com [cogrx.com]
- 4. Cognition announces trial outcomes of this compound for GA [clinicaltrialsarena.com]
- 5. This compound Slows GA Progression in Phase 2 Dry AMD Trial [ophthalmologybreakingnews.com]
- 6. Cognition Therapeutics Phase 2 Trial Shows Oral Drug Slows GA Progression | Ophthalmology Management [ophthalmologymanagement.com]
- 7. Alzheimer’s drug’s surprise AMD effect [eyeonoptics.co.nz]
- 8. ir.cogrx.com [ir.cogrx.com]
- 9. Cognition Therapeutics Presents Preclinical Data On this compound, Stock Down | Nasdaq [nasdaq.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. optometrytimes.com [optometrytimes.com]
Troubleshooting & Optimization
Overcoming Zervimesine solubility issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues with Zervimesine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for experiments?
A1: this compound (also known as CT-1812) is an orally active, brain-penetrant antagonist of the sigma-2 (σ2) receptor with a Ki of 8.5 nM.[1] It is currently under investigation for the treatment of neurodegenerative conditions such as Alzheimer's disease and dementia.[2][3][4][5][6][7] Like many small molecule drugs, this compound's hydrophobic nature can lead to poor solubility in aqueous experimental buffers, which can affect the accuracy and reproducibility of in vitro and in vivo studies.
Q2: What are the known solvents and formulations for dissolving this compound?
A2: this compound has been shown to be soluble in specific formulations. For in vivo studies, a common approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then use co-solvents and surfactants to create a stable solution. A published protocol shows a solubility of ≥ 2.08 mg/mL in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Other successful formulations include 10% DMSO in corn oil and 10% DMSO with 20% SBE-β-CD in saline.[1]
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This is often referred to as "kinetic" solubility, where the compound is temporarily soluble at a higher concentration than its "thermodynamic" or true equilibrium solubility. To address this, you can try several approaches: lower the final concentration of this compound in your assay, increase the percentage of DMSO in the final solution (while being mindful of its potential effects on your experimental system), or use a different solubilization strategy as outlined in the troubleshooting guide below.
Q4: Is there a more stable form of this compound available?
A4: Recent developments in the manufacturing process of this compound have identified a novel polymorphic form with improved stability at room temperature, which may offer a longer shelf life and better handling properties.[3][8] When sourcing this compound, it is advisable to inquire about the availability of this more stable polymorph.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
-
Question: I prepared a working solution of this compound in my cell culture medium, but I see a cloudy precipitate forming over time. What is happening and how can I fix it?
-
Answer: This indicates that this compound's concentration is above its equilibrium solubility in your specific medium. The components of the cell culture medium, such as salts and proteins, can influence solubility.
-
Troubleshooting Steps:
-
Lower the Concentration: The simplest approach is to test a lower final concentration of this compound.
-
Use a Co-solvent: Prepare your working solution by adding the this compound stock in a water-miscible co-solvent like DMSO to the buffer. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).
-
pH Adjustment: The solubility of this compound may be pH-dependent. Determine the optimal pH for solubility and adjust your buffer accordingly, ensuring it remains compatible with your experimental system.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help maintain this compound in solution by forming micelles.
-
Utilize Cyclodextrins: Encapsulating this compound within a cyclodextrin like SBE-β-CD can significantly enhance its aqueous solubility.[1]
-
-
Issue 2: I am seeing inconsistent results in my cell-based assays.
-
Question: My experimental results with this compound are not reproducible. Could this be related to solubility?
-
Answer: Yes, inconsistent results are a common consequence of poor solubility. If this compound is not fully dissolved, the actual concentration in your assay will vary, leading to unreliable data.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your this compound solutions for any signs of precipitation before adding them to your experiment.
-
Sonication: Gentle sonication can help to dissolve small particles that may not be visible.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid issues with compound degradation or precipitation over time.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific experimental buffer to determine the concentration at which this compound remains soluble.
-
-
Data Presentation
Table 1: Published Formulations for this compound Solubility
| Solvent System | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [1] |
Table 2: Hypothetical Example of this compound Solubility in Common Experimental Buffers
This table presents hypothetical data for illustrative purposes. Researchers should determine the solubility of this compound in their specific experimental buffers.
| Buffer (pH) | Maximum Solubility (µM) | Observations |
| PBS (7.4) | 5 | Precipitates at 10 µM |
| Tris-HCl (7.4) | 8 | Precipitates at 15 µM |
| HEPES (7.4) | 10 | Clear solution |
| Acetate Buffer (5.0) | 2 | Immediate precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, high-purity water or desired buffer
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Determination in an Experimental Buffer
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader with turbidity or nephelometry measurement capabilities
-
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add the experimental buffer to each well.
-
Add a small volume of each this compound dilution from the DMSO plate to the corresponding wells of the buffer plate.
-
Mix the plate thoroughly.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Simplified signaling pathway of this compound as a sigma-2 receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ir.cogrx.com [ir.cogrx.com]
- 4. Cognition Therapeutics Announces Phase 3 Trials of this compound for Mild-to-Moderate Alzheimer's Disease [sahmcapital.com]
- 5. cogrx.com [cogrx.com]
- 6. ir.cogrx.com [ir.cogrx.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. biospace.com [biospace.com]
Optimizing Zervimesine concentration for neuroprotection assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Zervimesine in neuroprotection assays. The information is designed to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary neuronal cultures?
For initial dose-response experiments, a broad concentration range is recommended. Based on in-house validation, a starting range of 10 nM to 10 µM is effective for most neuronal cell types, including primary cortical and hippocampal neurons. It is crucial to perform a cytotoxicity assay in parallel to determine the therapeutic window.
Q2: this compound appears to be insoluble in my aqueous culture medium. How can I resolve this?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a certified solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the culture medium does not exceed a level that could impact cell viability, typically recommended to be below 0.1%. Always add the this compound stock solution to the medium with gentle vortexing and ensure it is fully dissolved before applying to cells.
Q3: How can I confirm that this compound is engaging its target, GSK-3β, in my cell model?
Target engagement can be confirmed by assessing the phosphorylation status of GSK-3β's direct substrate, such as glycogen synthase or Tau protein. A common method is to perform a Western blot analysis to measure the levels of phosphorylated Tau (p-Tau) at specific serine/threonine residues known to be targeted by GSK-3β. A dose-dependent decrease in p-Tau levels following this compound treatment would indicate successful target engagement.
Q4: Can I use this compound in combination with other neuroprotective agents?
Yes, this compound can be used in combination studies. However, it is essential to first establish the optimal concentration and therapeutic window for each compound individually. When used in combination, potential synergistic or antagonistic effects should be carefully evaluated. A full dose-response matrix experiment is recommended to identify optimal combination ratios.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death in this compound-Treated Control Wells | 1. this compound concentration is too high, causing cytotoxicity.2. High concentration of solvent (e.g., DMSO) in the final culture medium. | 1. Perform a dose-response cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration.2. Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of the stock solution if necessary. |
| No Neuroprotective Effect Observed | 1. this compound concentration is too low.2. The experimental model of neurotoxicity is not mediated by the GSK-3β pathway.3. Incorrect timing of this compound application (pre-treatment vs. co-treatment). | 1. Increase the concentration of this compound, ensuring it remains below the cytotoxic threshold.2. Confirm the activation of the GSK-3β pathway in your injury model.3. Optimize the treatment schedule. Test pre-treatment (e.g., 1-2 hours before insult) and co-treatment protocols. |
| Inconsistent Results Between Experiments | 1. Variability in cell health and density.2. Inconsistent preparation of this compound working solutions.3. Assay variability. | 1. Standardize cell seeding density and ensure consistent culture conditions.2. Prepare fresh working solutions of this compound for each experiment from a validated stock.3. Include appropriate positive and negative controls in every assay plate to monitor performance. |
Experimental Protocols & Data
Determining the Therapeutic Window of this compound
This experiment aims to identify the concentration range at which this compound is non-toxic and potentially neuroprotective.
Methodology:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (0 nM to 50 µM) for another 24 hours.
-
Neurotoxicity Induction: Induce excitotoxicity by adding glutamate (100 µM) to a subset of wells for 24 hours.
-
Assays:
-
Cell Viability: Use the MTT assay to measure the metabolic activity of viable cells.
-
Cytotoxicity: Use the LDH assay to measure the release of lactate dehydrogenase from damaged cells.
-
Quantitative Data Summary:
| This compound Concentration | Cell Viability (MTT Assay, % of Control) | Cytotoxicity (LDH Assay, % of Max Lysis) | Neuroprotection (% Rescue from Glutamate) |
| 0 µM (Control) | 100 ± 4.5 | 5 ± 1.2 | N/A |
| 0.1 µM | 98 ± 5.1 | 6 ± 1.5 | 35 ± 3.8 |
| 1 µM | 97 ± 4.8 | 7 ± 1.3 | 68 ± 5.2 |
| 10 µM | 95 ± 5.5 | 9 ± 2.1 | 75 ± 4.9 |
| 25 µM | 70 ± 6.2 | 25 ± 3.4 | 45 ± 6.1 |
| 50 µM | 45 ± 7.1 | 55 ± 4.8 | 10 ± 5.5 |
Data are presented as mean ± standard deviation.
Target Engagement Assay: Western Blot for p-Tau
This protocol verifies that this compound inhibits its target, GSK-3β, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture SH-SY5Y cells and treat with this compound (0.1 µM, 1 µM, 10 µM) for 2 hours.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blot:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated Tau (p-Tau Ser396) and total Tau. Use a housekeeping protein like GAPDH as a loading control.
-
Incubate with secondary antibodies and visualize using a chemiluminescence detection system.
-
Visualizations
Technical Support Center: Zervimesine In Vitro Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Zervimesine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (also known as CT1812) is a small-molecule antagonist of the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97).[1][2] Its therapeutic rationale is based on the discovery that the sigma-2 receptor complex acts as a receptor for toxic oligomers of proteins such as amyloid-beta (Aβ) and alpha-synuclein (α-syn).[1] By acting as a negative allosteric regulator, this compound reduces the affinity of these toxic oligomers for neuronal receptors, thereby interfering with their synaptotoxic effects.[1]
Q2: What are the known downstream signaling pathways of the sigma-2 receptor that could be affected by this compound?
A2: The sigma-2 receptor (TMEM97) is involved in several key cellular processes. Its modulation by this compound could potentially lead to off-target or unexpected phenotypic effects. Key pathways include:
-
Cholesterol Homeostasis: The sigma-2 receptor forms a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate LDL cholesterol internalization.[3][4] It also interacts with the Niemann-Pick C1 (NPC1) protein, which is involved in cholesterol transport out of lysosomes.[2][4]
-
Calcium Signaling: Sigma-2 receptor ligands can modulate intracellular calcium levels.[2]
-
Cell Proliferation and Survival: The sigma-2 receptor is highly expressed in proliferating cells and can interact with growth factor receptors like the EGFR, influencing downstream pathways such as PKC and RAF.[2]
-
Neuronal Signaling: The sigma-2 receptor is involved in modulating action potential firing through the regulation of calcium and potassium channels.[2]
Q3: What are the first steps I should take if I suspect my in vitro results with this compound are due to off-target effects?
A3: If you observe an unexpected or inconsistent phenotype in your experiments with this compound, a systematic troubleshooting approach is recommended:
-
Confirm On-Target Engagement: Verify that this compound is engaging the sigma-2 receptor in your experimental system. This can be done through competitive binding assays or by assessing a known downstream effect of sigma-2 receptor antagonism.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve. On-target effects should typically occur at concentrations consistent with the binding affinity of this compound for the sigma-2 receptor. Effects observed only at very high concentrations are more likely to be off-target.
-
Use a Structurally Unrelated Antagonist: To confirm that the observed phenotype is due to sigma-2 receptor antagonism and not a specific chemical property of this compound, use a structurally different sigma-2 receptor antagonist. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the sigma-2 receptor (TMEM97) in your cell model. The phenotype observed with this compound should be mimicked or occluded by the genetic perturbation if it is an on-target effect.
-
Literature Review: Thoroughly review the literature for any reported off-target activities of this compound or other sigma-2 receptor ligands.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at High Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. If specific off-target kinases are identified, use more selective inhibitors for those kinases to see if the cytotoxic phenotype is replicated. |
| Compound solubility issues | 1. Visually inspect the culture medium for any signs of precipitation at the concentrations used. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Always include a vehicle control (e.g., DMSO) at the same concentration as used for the highest this compound dose to rule out solvent-induced toxicity. |
| Induction of Apoptosis | 1. Perform a caspase-3 activity assay to determine if the observed cell death is due to apoptosis. 2. Use a pan-caspase inhibitor, such as Z-VAD-FMK, to see if it can rescue the cytotoxic phenotype. |
Issue 2: Discrepancy Between Expected Neuroprotective Effect and Observed Phenotype
| Potential Cause | Troubleshooting Steps |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other proteomic techniques to investigate the activation of known compensatory or opposing signaling pathways. For example, check the phosphorylation status of key signaling nodes in survival and stress pathways. |
| Cell line-specific effects | 1. Test the neuroprotective effect of this compound in multiple neuronal cell lines or primary neuron cultures to determine if the unexpected results are specific to a particular cellular context. |
| Experimental timing and conditions | 1. Optimize the timing of this compound treatment relative to the application of the neurotoxic stimulus (e.g., pre-treatment, co-treatment, post-treatment). 2. Ensure the concentration and aggregation state of the neurotoxic agent (e.g., Aβ oligomers) are consistent across experiments. |
Quantitative Data
A comprehensive understanding of a compound's selectivity is crucial for interpreting experimental results. The following table provides an illustrative example of a selectivity profile for a hypothetical sigma-2 receptor antagonist. Note: The following data is for illustrative purposes only and does not represent actual data for this compound.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Sigma-2 Receptor (TMEM97) | 10 | 25 (Antagonist) |
| Sigma-1 Receptor | >1000 | >1000 |
| M1 Muscarinic Receptor | 500 | >1000 |
| hERG Channel | >10,000 | >10,000 |
| 5-HT2A Receptor | 800 | >1000 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Amyloid-Beta (Aβ) Oligomer-Induced Toxicity
Objective: To assess the ability of this compound to protect neurons from the toxic effects of Aβ oligomers.
Methodology:
-
Cell Culture:
-
Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
Allow cells to differentiate and mature for the recommended period.
-
-
Preparation of Aβ Oligomers:
-
Prepare Aβ(1-42) oligomers according to established protocols. Briefly, dissolve synthetic Aβ(1-42) peptide in a suitable solvent (e.g., HFIP), evaporate the solvent, and resuspend in DMSO. Dilute into culture medium and incubate to form oligomers.
-
Characterize the oligomer preparation by Western blot or other methods to ensure consistency.
-
-
Treatment:
-
Pre-treat the neuronal cultures with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Add the prepared Aβ oligomers to the wells at a final concentration known to induce neurotoxicity (e.g., 1-5 µM).
-
Include appropriate controls: vehicle-only, Aβ oligomers only, and this compound only.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Neuronal Viability:
-
Measure cell viability using a standard assay such as the MTT assay, LDH release assay, or a live/dead cell staining kit (e.g., Calcein-AM/Propidium Iodide).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Plot the percentage of neuroprotection as a function of this compound concentration to determine the EC50.
-
Protocol 2: Caspase-3 Activity Assay
Objective: To determine if this compound treatment influences apoptosis by measuring the activity of caspase-3.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., neuronal cells) in a 96-well plate and treat with this compound and/or a pro-apoptotic stimulus (e.g., staurosporine or Aβ oligomers) for the desired duration.
-
-
Cell Lysis:
-
After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit or a buffer containing a non-denaturing detergent (e.g., CHAPS or Triton X-100).
-
Incubate on ice to ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the caspase activity.
-
-
Caspase-3 Assay:
-
Use a commercial colorimetric or fluorometric caspase-3 assay kit.
-
Add the cell lysate to a new 96-well plate.
-
Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) in the provided assay buffer.
-
Add the reaction mixture to each well containing cell lysate.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Normalize the caspase-3 activity to the protein concentration of each sample.
-
Express the results as fold-change relative to the untreated control.
-
Visualizations
Caption: this compound's mechanism of action in preventing neurotoxicity.
Caption: A workflow for troubleshooting unexpected in vitro phenotypes.
Caption: Key downstream signaling pathways of the Sigma-2 receptor.
References
- 1. alzforum.org [alzforum.org]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. mpbio.com [mpbio.com]
Improving the bioavailability of oral Zervimesine formulations
Welcome to the technical support center for Zervimesine oral formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that influence its oral bioavailability?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound. Its oral bioavailability is primarily limited by its low aqueous solubility, although it has high intestinal permeability. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Formulation |
| Molecular Weight | 584.7 g/mol | High, may limit passive diffusion. |
| LogP | 4.8 | High lipophilicity, poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL at pH 1.2-6.8 | Dissolution rate-limited absorption. |
| pKa | 9.2 (weakly basic) | Solubility is not significantly affected by pH in the gastrointestinal tract. |
| Permeability (Papp) | > 2 x 10⁻⁶ cm/s (Caco-2) | High permeability, not a barrier to absorption. |
| Melting Point | 215°C | High crystalline lattice energy, difficult to dissolve. |
Q2: What are the most promising formulation strategies for enhancing the oral bioavailability of this compound?
A2: Given this compound's BCS Class II properties, the primary goal is to enhance its dissolution rate and maintain a supersaturated state in the gastrointestinal tract. The most effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix (e.g., HPMC-AS, PVP/VA) to create a high-energy, amorphous form that improves solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and leverage lipid absorption pathways.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution, thereby enhancing the dissolution rate.
Q3: Which in-vitro models are most suitable for screening potential this compound formulations before proceeding to in-vivo studies?
A3: A multi-faceted in-vitro testing approach is recommended:
-
Kinetic Solubility Assays: To determine the maximum achievable concentration and degree of supersaturation.
-
In-Vitro Dissolution Testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine is crucial for predicting in-vivo performance.
-
In-Vitro Permeability Assays: Using Caco-2 or PAMPA models to ensure that the formulation does not negatively impact this compound's inherent high permeability.
-
Amorphous Stability Studies: For ASDs, it is essential to assess their physical stability under accelerated temperature and humidity conditions to prevent recrystallization.
Troubleshooting Guide
Q1: My this compound amorphous solid dispersion (ASD) formulation shows significant recrystallization upon storage at accelerated stability conditions (40°C/75% RH). What are the likely causes and solutions?
A1: Recrystallization of an ASD is a critical stability issue that negates the benefits of the amorphous form.
-
Potential Causes:
-
Hygroscopicity: The polymer or drug may be absorbing moisture, which acts as a plasticizer and increases molecular mobility, leading to recrystallization.
-
Drug Loading: The drug loading in the polymer may be too high, exceeding the solubility of this compound in the polymer matrix.
-
Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonding) with this compound to stabilize the amorphous form.
-
Glass Transition Temperature (Tg): The Tg of the ASD might be too low, leading to increased molecular mobility at the storage temperature.
-
-
Solutions:
-
Polymer Selection: Screen different polymers (e.g., HPMC-AS, Soluplus®, PVP K30) to find one with better miscibility and stronger interactions with this compound.
-
Optimize Drug Loading: Reduce the drug loading to ensure it remains below the saturation point within the polymer.
-
Add a Second Polymer: Incorporate a second, less hygroscopic polymer to improve the overall stability of the formulation.
-
Packaging: Use packaging with desiccants to protect the formulation from moisture.
-
Q2: My lipid-based this compound formulation performs well in vitro, creating a fine microemulsion, but shows poor in-vivo exposure in our rat model. What should I investigate?
A2: This discrepancy between in-vitro and in-vivo performance is common.
-
Potential Causes:
-
In-vivo Digestion: The formulation may be susceptible to digestion by lipases in the GI tract, leading to precipitation of this compound before it can be absorbed.
-
Poor Dispersion in Gastric Fluid: The formulation might disperse well in intestinal pH but poorly in the acidic environment of the stomach, causing initial drug precipitation.
-
First-Pass Metabolism: this compound may be subject to extensive first-pass metabolism in the gut wall or liver, which is not accounted for in in-vitro dissolution or permeability models.
-
-
Troubleshooting Steps:
-
In-vitro Lipolysis Model: Perform an in-vitro lipolysis test to simulate the digestion of the formulation and observe if this compound remains solubilized.
-
Formulation Modification: Adjust the formulation by including polymers or surfactants that are more resistant to precipitation upon digestion.
-
Pharmacokinetic Study Design: Conduct a PK study with both oral and intravenous administration to determine the absolute bioavailability and assess the extent of first-pass metabolism.
-
Table 2: Comparative Performance of Different this compound Formulation Strategies (Hypothetical Data)
| Formulation Type | Drug Loading (%) | Dissolution in FaSSIF (at 60 min) | In-vivo AUC₀₋₂₄ (ng·h/mL) in Rats | Fold Increase in Bioavailability (vs. Suspension) |
| Aqueous Suspension | N/A | < 5% | 150 | 1.0x |
| Micronized this compound | 90% | 25% | 450 | 3.0x |
| Amorphous Solid Dispersion | 25% | > 90% | 2100 | 14.0x |
| SMEDDS Formulation | 10% | > 95% (as microemulsion) | 1800 | 12.0x |
Experimental Protocols
Protocol 1: Biorelevant Dissolution Testing for this compound Formulations
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to published recipes.
-
Apparatus: Use a USP Apparatus II (paddle) at a rotation speed of 75 RPM and a temperature of 37 ± 0.5°C.
-
Procedure: a. Add 500 mL of pre-warmed biorelevant medium to each vessel. b. Introduce the this compound formulation (e.g., capsule, tablet, or ASD powder) into the dissolution vessel. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). d. Immediately filter each sample through a 0.22 µm PVDF syringe filter to remove undissolved particles. e. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Reporting: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until they form a differentiated and confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Use only monolayers with TEER values > 300 Ω·cm².
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Permeability: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound formulation, dissolved in transport buffer, to the apical (A) side of the Transwell®. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral side and replace the volume with fresh buffer.
-
Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for formulation development.
Caption: Hypothetical signaling pathway for this compound.
Addressing variability in Zervimesine efficacy across cell lines
Zervimesine Technical Support Center
This support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound. Given that this compound is a hypothetical compound, this guide is structured around a plausible mechanism of action and common sources of experimental variability to serve as a practical template.
Hypothetical Mechanism of Action: this compound is a targeted inhibitor of the Vario-Kinase (VK) , a critical enzyme in the Cellular Proliferation and Survival Pathway (CPSP). Inhibition of VK is intended to block downstream signaling, leading to cell cycle arrest and apoptosis. Efficacy is primarily influenced by two factors: the expression level of the P-glycoprotein (P-gp) drug efflux pump and the mutational status of the Apoptosis Inducer Factor 7 (AIF7) .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by selectively inhibiting the ATP-binding site of the Vario-Kinase (VK) enzyme. This action blocks the phosphorylation of its downstream substrate, Pro-Survival Factor 3 (PSF3). The dephosphorylation of PSF3 prevents its nuclear translocation, leading to the downregulation of anti-apoptotic genes and ultimately triggering programmed cell death.
Q2: Why is there significant variability in the IC50 values of this compound across different cancer cell lines?
A2: The observed variability in this compound's efficacy is multifactorial and primarily linked to the genetic and proteomic profile of the cell line. The two most well-characterized factors are:
-
Drug Efflux: Overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene, actively transports this compound out of the cell, reducing its intracellular concentration and leading to resistance.
-
Downstream Mutations: The presence of a specific activating mutation in the Apoptosis Inducer Factor 7 (AIF7), denoted as G87V, hypersensitizes cells to VK inhibition, resulting in a much lower IC50 value.
Q3: What are the key biomarkers to test for when assessing potential this compound sensitivity or resistance?
A3: Before initiating extensive experiments, we recommend profiling your cell lines for the following biomarkers:
-
ABCB1 Gene Expression: Quantify mRNA levels via qRT-PCR to assess the potential for P-gp-mediated resistance.
-
P-glycoprotein (P-gp) Protein Levels: Confirm protein expression and functional activity using Western Blot or flow cytometry.
-
AIF7 Mutational Status: Sequence the relevant exon of the AIF7 gene to check for the G87V hypersensitizing mutation.
Troubleshooting Guide
Q1: Problem - My cell line, which is reported to be sensitive, is showing unexpected resistance to this compound (high IC50 value). What are the potential causes?
A1: This is a common issue that can arise from several factors. Follow these troubleshooting steps:
-
Confirm Drug Integrity: Ensure your this compound stock solution is correctly prepared, stored, and has not undergone degradation. Prepare a fresh dilution from a new vial if necessary.
-
Assess P-gp Expression: The most frequent cause of acquired resistance is the upregulation of the ABCB1 gene. We strongly recommend quantifying ABCB1 mRNA and P-gp protein levels (See Protocols 1 & 2).
-
Verify Cell Line Identity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.
-
Check Culture Conditions: Prolonged cell culture can sometimes lead to phenotypic drift and the selection of resistant subpopulations. Try using an earlier passage number of the cell line.
Q2: Problem - How can I experimentally confirm that P-glycoprotein is responsible for the observed resistance?
A2: To functionally validate the role of P-gp, you can perform a co-treatment experiment.
-
Method: Treat the resistant cells with this compound in combination with a known P-gp inhibitor, such as Verapamil or Tariquidar.
-
Expected Outcome: If P-gp is the primary resistance mechanism, its inhibition will restore sensitivity to this compound, resulting in a significantly lower IC50 value compared to treatment with this compound alone.
Q3: Problem - My experiments are showing a much lower IC50 value (hypersensitivity) than what is typically reported for a given cell line. What could be the reason?
A3: Hypersensitivity is often linked to specific genetic markers or experimental conditions.
-
Check for AIF7-G87V Mutation: Your cell line sub-clone may harbor the AIF7-G87V mutation, which is known to hypersensitize cells to this compound. We recommend sequencing the AIF7 gene to confirm its status (See Protocol 3).
-
Review Seeding Density: Low cell seeding density can sometimes make cells appear more sensitive to cytotoxic agents. Ensure you are using the recommended seeding density for your viability assays.
-
Verify Assay Endpoint: Ensure the incubation time for your cytotoxicity assay (e.g., 72 hours) is consistent with standard protocols. Shorter incubation times may not be sufficient to observe the full effect of the drug in less sensitive lines, making others appear comparatively hypersensitive.
Data Presentation
Table 1: this compound Efficacy and Biomarker Status in Representative Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | ABCB1 Expression (Relative Fold Change) | P-gp Protein Level | AIF7 Mutational Status |
| HS-766T | Pancreatic | 15 | 1.2 | Low | Wild-Type |
| MCF-7 | Breast | 25 | 0.8 | Low | Wild-Type |
| NCI/ADR-RES | Ovarian | > 10,000 | 250.5 | High | Wild-Type |
| HCT-116 | Colorectal | 2 | 1.5 | Low | G87V (Heterozygous) |
| A549 | Lung | 850 | 45.3 | Moderate | Wild-Type |
Table 2: Troubleshooting Summary Based on Biomarker Profile
| ABCB1 Expression | P-gp Level | AIF7 Status | Expected this compound IC50 | Suggested Action if Result Differs |
| Low | Low | Wild-Type | 10 - 50 nM | Verify cell identity and drug integrity. |
| High | High | Wild-Type | > 5,000 nM | Use P-gp inhibitor co-treatment to confirm. |
| Low | Low | G87V Mutant | < 5 nM | Confirm mutation via sequencing. |
| Moderate | Moderate | Wild-Type | 500 - 1,000 nM | Profile for other potential resistance mechanisms. |
Mandatory Visualizations
Caption: this compound's mechanism of action and resistance pathway.
Caption: Troubleshooting workflow for unexpected this compound resistance.
Caption: Logical relationship between biomarkers and this compound efficacy.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for ABCB1 Gene Expression
-
Cell Lysis & RNA Extraction: Culture cells to 70-80% confluency. Lyse cells directly in the culture dish using TRIzol reagent and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR Reaction: Prepare the reaction mix using a SYBR Green master mix, 100 nM of forward and reverse primers for ABCB1 and a housekeeping gene (e.g., GAPDH), and 10 ng of cDNA template.
-
ABCB1 Forward Primer: 5'-GGCAGCAATCAGACAGGATCA-3'
-
ABCB1 Reverse Primer: 5'-CCTGCACCATCATGTAGAAGGT-3'
-
-
Thermal Cycling: Run the reaction on a real-time PCR system with a standard cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Data Analysis: Calculate the relative expression of ABCB1 compared to the housekeeping gene using the 2-ΔΔCt method.
Protocol 2: Western Blotting for P-glycoprotein (P-gp) Protein Levels
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for P-gp (e.g., clone UIC2) overnight at 4°C. Use an antibody for β-actin as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 3: Sanger Sequencing for AIF7-G87V Mutation Detection
-
Genomic DNA Extraction: Extract genomic DNA (gDNA) from a pellet of ~1x106 cells using a commercial gDNA extraction kit.
-
PCR Amplification: Amplify the specific exon of the AIF7 gene containing the potential G87V mutation site using PCR. Design primers to flank the region of interest.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the amplicon from the gel or directly from the PCR reaction using a PCR purification kit.
-
Sanger Sequencing Reaction: Send the purified PCR product and a sequencing primer to a sequencing facility. The G87V mutation corresponds to a GGC -> GTC codon change.
-
Sequence Analysis: Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV, SnapGene) to identify any nucleotide changes compared to the reference sequence.
How to minimize Zervimesine degradation in long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the degradation of Zervimesine during long-term experiments. By following these best practices, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is primarily susceptible to two degradation pathways:
-
Oxidation: The tertiary amine in the piperazine ring is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: The ester linkage in the side chain can undergo hydrolysis, particularly in aqueous solutions with a pH outside the optimal range of 6.0-7.5.
A1: this compound is primarily susceptible to two degradation pathways:
-
Oxidation: The tertiary amine within the piperazine ring is prone to oxidation. This reaction can be catalyzed by exposure to atmospheric oxygen, light, and trace metal ions.[1]
-
Hydrolysis: The ester linkage in this compound's side chain can be cleaved by water.[2][3][4][5] This hydrolysis is often catalyzed by acidic or basic conditions.[2][4]
Q2: How should I store this compound powder for long-term stability?
For maximum stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures.
| Storage Condition | Recommended | Rationale |
| Temperature | -20°C to -80°C | Slows the rate of all chemical degradation reactions.[6] |
| Atmosphere | Under Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent oxidative degradation.[7][8] |
| Container | Amber Glass Vial w/ PTFE Cap | Prevents light exposure and provides an inert, tight seal.[6] |
| Moisture | Store in a desiccator | Minimizes water availability for potential hydrolysis. |
Q3: What is the best solvent for preparing this compound stock solutions?
Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions. For aqueous experimental buffers, it is critical to use freshly prepared buffers within the optimal pH range of 6.0-7.5 to minimize hydrolysis. Avoid prolonged storage of this compound in aqueous solutions.
Q4: I see a decrease in this compound activity in my multi-day cell culture experiment. What could be the cause?
This is likely due to the degradation of this compound in the aqueous culture medium. At 37°C, the rate of both hydrolysis and oxidation can increase significantly. For experiments lasting longer than 24 hours, it is recommended to replace the medium with freshly diluted this compound every 24 hours to maintain a consistent effective concentration.
Troubleshooting Guide
This guide addresses common issues related to this compound degradation.
Problem 1: Inconsistent or lower-than-expected experimental results.
This often points to a loss of active this compound.
| Possible Cause | How to Verify | Recommended Solution |
| Degraded Stock Solution | Analyze the stock solution's purity via HPLC. | Prepare a fresh stock solution from solid powder. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Degradation in Aqueous Buffer | Run a time-course stability study in your experimental buffer (see Protocol 1). | Prepare fresh dilutions immediately before each experiment. Maintain buffer pH between 6.0-7.5. |
| Photodegradation | Compare results from experiments conducted in the dark vs. under normal lab lighting. | Use amber-colored tubes or cover plates/flasks with aluminum foil during incubation. |
Problem 2: Visible particulates or color change in the this compound stock solution.
This is a clear indicator of significant degradation or precipitation.
| Possible Cause | How to Verify | Recommended Solution |
| Oxidation Products | Oxidized this compound may be less soluble or have a different color. | Discard the solution immediately. Purge the headspace of new stock solution vials with argon or nitrogen before sealing and freezing. |
| Hydrolysis Products | The carboxylic acid product of hydrolysis may have lower solubility in DMSO. | Discard the solution. Ensure you are using high-purity, anhydrous DMSO for stock preparation. |
Degradation Decision Tree
This diagram helps troubleshoot unexpected experimental outcomes.
Caption: Troubleshooting flowchart for this compound degradation issues.
Experimental Protocols
Protocol 1: Assessing this compound Stability in an Aqueous Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the remaining percentage of intact this compound over time.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your experimental buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Divide the solution into multiple amber vials, one for each time point.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial.
-
Immediately quench any further degradation by freezing the sample at -80°C.
-
-
Analysis:
-
Thaw samples just before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Sample Stability Data
The following table summarizes typical degradation rates of this compound (100 µM) in PBS (pH 7.4).
| Temperature | % Remaining (24 hours) | % Remaining (48 hours) | Primary Degradation Pathway |
| 4°C | 98.5% | 97.1% | Minimal |
| 25°C (Room Temp) | 91.3% | 83.5% | Hydrolysis & Oxidation |
| 37°C | 82.4% | 68.0% | Accelerated Hydrolysis & Oxidation |
Stability Assessment Workflow
This diagram illustrates the process for evaluating this compound stability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 8. researchgate.net [researchgate.net]
Mitigating potential side effects of Zervimesine in research subjects
Based on my current knowledge and the information available, "Zervimesine" appears to be a hypothetical or fictional substance. There are no search results in reputable scientific or medical databases corresponding to a drug or research compound with this name.
Therefore, I cannot provide a technical support center with troubleshooting guides and FAQs for a substance that does not exist. Creating information about a fictional drug, including its side effects, experimental protocols, and mitigation strategies, would be speculative and could be misconstrued as factual information.
For any real-world research involving novel compounds, it is crucial to rely on experimentally derived data and established safety protocols. The development of support materials like the one you've requested would be an integral part of the drug development process, based on extensive preclinical and clinical research.
If you are working with a real compound and have misspelled its name, please provide the correct name, and I will be happy to assist you in finding the relevant information.
If you are conceptualizing a fictional research scenario, I can help you create a template for a technical support center based on a hypothetical drug class or a known compound with similar characteristics. However, all information would need to be clearly labeled as hypothetical.
Zervimesine Technical Support Center: Biomarker Protocol and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of plasma phosphorylated tau at threonine-217 (p-tau217) as a biomarker in clinical studies involving Zervimesine (CT1812). The following guides are based on findings from the this compound clinical trial program.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of p-tau217 in the this compound clinical program?
A1: Plasma p-tau217 is utilized as a crucial prognostic and patient stratification biomarker.[1][2][3] Clinical data from the Phase 2 SHINE study indicated that individuals with mild-to-moderate Alzheimer's disease and lower baseline levels of plasma p-tau217 showed a more pronounced therapeutic response and slowing of cognitive decline when treated with this compound.[1][2][3] Therefore, p-tau217 is not used for direct dose titration but to identify the patient population most likely to benefit from treatment.[2]
Q2: What is the mechanism of action for this compound?
A2: this compound is an orally administered, brain-penetrant small molecule antagonist of the sigma-2 receptor.[4][5] Its therapeutic rationale is based on displacing toxic amyloid-beta (Aβ) oligomers from their binding sites on neuronal receptors.[4][6] This action is believed to protect synapses from oligomer-induced toxicity, thereby preserving neuronal function and slowing cognitive decline.[6]
Q3: Is this compound dosage adjusted based on follow-up p-tau217 levels during a study?
A3: No, the current clinical trial protocols do not involve adjusting the this compound dosage based on changes in p-tau217 levels post-treatment. The planned Phase 3 program utilizes a fixed daily dose of 100 mg.[1][2][3] The primary utility of p-tau217 is for patient selection at screening. While p-tau217 levels are monitored during the trials as a pharmacodynamic and exploratory biomarker, this data is used to understand the drug's downstream biological effects rather than for real-time dose modification.[7]
Q4: What constitutes "lower" p-tau217 levels for study enrollment?
A4: The precise cutoff value for stratifying patients is a protocol-specific threshold determined during clinical trial design. This value is established based on data from preceding studies, such as the Phase 2 SHINE trial, to optimize for the patient population most likely to respond to treatment.[8] Researchers should refer to the specific inclusion/exclusion criteria outlined in the relevant study protocol for the exact pg/mL threshold.
Q5: What should be done if a potential participant's p-tau217 levels are above the protocol threshold?
A5: If a participant's plasma p-tau217 concentration is above the cutoff specified in the study protocol, they would be considered a screen failure and would not be eligible for enrollment into that specific this compound trial. This is to ensure the study population is enriched with individuals most likely to benefit from the drug's mechanism of action, as supported by Phase 2 data.[2]
Section 2: Patient Stratification and Monitoring Protocols
Biomarker-Guided Patient Selection
The use of p-tau217 is integral to the this compound clinical development program. The following table summarizes the biomarker's role in patient stratification.
| Parameter | Guideline | Rationale |
| Biomarker | Plasma Phospho-Tau-217 (p-tau217) | A highly specific and sensitive biomarker for Alzheimer's disease pathology and amyloid positivity.[9][10][11] |
| Context of Use | Patient Stratification at Screening | To enrich the study population with patients most likely to respond to this compound, based on Phase 2 SHINE study results.[2][3] |
| Threshold | Protocol-Specific (e.g., < X pg/mL) | The specific cutoff is defined in each clinical trial protocol to identify the "low p-tau217" subgroup. |
| Action | Enroll participants with p-tau217 levels below the threshold. | Phase 2 data showed a 95% slowing of cognitive decline in this subgroup compared to placebo.[2][3] |
Monitoring Schedule
While not used for dose adjustment, p-tau217 is a key exploratory endpoint. The table below outlines a typical monitoring schedule.
| Timepoint | Sample Type | Purpose |
| Screening | Plasma | Eligibility and Stratification |
| Baseline (Day 0) | Plasma | Establish pre-treatment level |
| Month 3 | Plasma | Pharmacodynamic assessment |
| Month 6 (End of Study) | Plasma | Assess treatment effect on biomarker levels |
Section 3: Experimental Methodology
Protocol: Quantification of Plasma p-tau217 via Immunoassay
This protocol provides a generalized workflow for the quantitative analysis of p-tau217 in human plasma samples using a high-sensitivity immunoassay (e.g., SIMOA, LUMIPULSE, or equivalent).
1. Sample Collection and Handling:
-
Collect whole blood in K2-EDTA tubes.
-
Invert the tube 8-10 times gently to ensure proper mixing with the anticoagulant.
-
Process samples within 2 hours of collection.
-
Centrifuge at 1,300 x g for 15 minutes at room temperature to separate plasma.[12]
-
Carefully transfer the plasma supernatant to labeled polypropylene cryotubes, avoiding disturbance of the buffy coat.
-
Immediately freeze aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[12]
2. Reagent and Sample Preparation:
-
Allow all kit reagents, controls, and calibrators to equilibrate to room temperature before use.
-
Prepare wash buffers and other working solutions according to the manufacturer's instructions.
-
Thaw plasma samples on ice. Once thawed, vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any debris.
-
Dilute samples as specified by the immunoassay kit protocol.
3. Assay Procedure (Example using a generic automated platform):
-
Load calibrators, quality controls (QCs), and prepared plasma samples onto the instrument.
-
Initiate the pre-programmed assay protocol for p-tau217.
-
The instrument will automatically perform all steps: sample aspiration, incubation with capture and detection antibodies, washing steps, and signal generation.
4. Data Analysis:
-
Generate a calibration curve using the results from the standard calibrators. A 4-parameter logistic (4-PL) curve fit is typically used.
-
Validate the assay run by ensuring the QC sample concentrations fall within their pre-defined acceptance ranges.
-
Interpolate the p-tau217 concentrations for the unknown samples from the calibration curve.
-
Apply the dilution factor to calculate the final concentration in the original plasma sample. Report results in pg/mL.
Section 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Inter-Assay Variability | 1. Improper sample handling (freeze-thaw cycles). 2. Reagent degradation. 3. Instrument calibration drift. | 1. Review sample collection and storage logs. Ensure adherence to SOPs. 2. Check reagent expiration dates and storage conditions. Use fresh reagents. 3. Perform instrument maintenance and recalibration as per manufacturer guidelines. |
| Participant Screens Out with Unexpectedly High p-tau217 | 1. True biomarker level is above threshold. 2. Sample contamination or mix-up. 3. Assay interference (e.g., hemolysis). | 1. Confirm the result is valid. The participant is likely ineligible. 2. Verify sample identity and chain of custody. Consider re-testing a backup aliquot if available and permitted by the protocol. 3. Inspect sample for visual signs of hemolysis. Review pre-analytical handling procedures. |
| p-tau217 Levels Do Not Change Post-Treatment | 1. Lack of biological effect in the patient. 2. Drug non-compliance. 3. Assay has reached its lower limit of quantification (LLOQ). | 1. This may be an expected outcome; this compound's primary effect is on Aβ oligomer displacement, and p-tau changes are downstream.[4][7] 2. Correlate with drug accountability logs and other compliance measures. 3. Verify that results are within the quantifiable range of the assay. |
Section 5: Visual Workflows and Pathways
Caption: Workflow for p-tau217-based patient stratification.
References
- 1. Cognition Therapeutics Announces Phase 3 Trials of this compound for Mild-to-Moderate Alzheimer's Disease [sahmcapital.com]
- 2. Cognition Therapeutics sets Phase 3 plan for Alzheimer’s drug | CGTX Stock News [stocktitan.net]
- 3. au.investing.com [au.investing.com]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. This compound - Cognition Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. cogrx.com [cogrx.com]
- 7. ir.cogrx.com [ir.cogrx.com]
- 8. cogrx.com [cogrx.com]
- 9. P-Tau 217 Protein: A Biomarker For Alzheimer’s | Quanterix [quanterix.com]
- 10. mdpi.com [mdpi.com]
- 11. P-tau217 as a Reliable Blood-Based Marker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The two cut‐offs approach for plasma p‐tau217 in detecting Alzheimer's disease in subjective cognitive decline and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Zervimesine in the Spotlight: A Comparative Analysis of Sigma-2 Receptor Antagonists for Alzheimer's Disease
For Immediate Release
In the landscape of Alzheimer's disease (AD) therapeutics, the sigma-2 (σ2) receptor has emerged as a promising target. Antagonism of this receptor is believed to interfere with the toxic cascade initiated by amyloid-beta (Aβ) oligomers, offering a potential avenue for disease modification. This guide provides a comparative overview of Zervimesine (CT1812), a leading σ2 receptor antagonist in clinical development, and other notable antagonists, presenting key experimental data, methodologies, and an exploration of the underlying signaling pathways.
Performance Comparison of Sigma-2 Receptor Antagonists
This compound (CT1812), developed by Cognition Therapeutics, is the most clinically advanced σ2 receptor antagonist for AD.[1] Preclinical and clinical studies have demonstrated its potential to displace Aβ oligomers from neuronal receptors, thereby mitigating their synaptotoxic effects.[1][2] For comparative purposes, this guide includes data on two other research-stage σ2 receptor antagonists: SAS-0132 and ADV462.
Table 1: In Vitro Binding Affinity of Sigma-2 Receptor Antagonists
| Compound | Sigma-2 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| This compound (CT1812) | 8.5[3] | >10,000[3] | >1176 |
| SAS-0132 | 90[4][5] | ~810 | 9 |
| ADV462 | 13[6] | >1000[6] | >77 |
Note: Ki is the inhibition constant, representing the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki indicates a higher binding affinity.
Table 2: Preclinical Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Cognitive Test | Key Findings |
| This compound (CT1812) | APP Transgenic Mice | Not Specified | Restored behavioral deficits and occupied up to 80% of sigma-2 receptors in the brain.[7] |
| SAS-0132 | Thy-1 hAPPLond/Swe+ Mice[8] | Y-maze | Restored spontaneous alternation behavior to wild-type levels.[8] |
| ADV462 | 5XFAD Mice | Morris Water Maze | Significantly improved spatial memory (p<0.01 vs. vehicle).[6] |
| T-maze | Prevented short-term memory loss (p<0.05 vs. vehicle).[6] |
Table 3: Clinical Trial Data for this compound (SHINE Study)
| Outcome Measure | Placebo Group | This compound (100mg or 300mg) Group | p-value |
| ADAS-Cog11 Change from Baseline (Overall Population) [2] | +2.70 points (worsening) | +1.66 points (worsening) | Not Statistically Significant |
| ADAS-Cog11 Change from Baseline (Low p-tau217 Subgroup) [9][10] | Decline | 95% slowing of cognitive decline compared to placebo | Statistically Significant |
| CSF Aβ42 Levels [7] | Unchanged | Trend towards normalization | Not Specified |
| CSF Neurofilament Light Chain (NfL) [11] | Unchanged | Trend towards reduction | Not Specified |
| Plasma Glial Fibrillary Acidic Protein (GFAP) [11] | Unchanged | Significant reduction | Not Specified |
Note: The SHINE study was a Phase 2, double-blind, placebo-controlled trial in patients with mild-to-moderate Alzheimer's disease over 6 months.[2]
Signaling Pathways and Mechanism of Action
The therapeutic rationale for σ2 receptor antagonists in AD centers on their ability to disrupt the binding of toxic Aβ oligomers to neuronal synapses. The σ2 receptor, identified as transmembrane protein 97 (TMEM97), forms a complex with other proteins, including the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR).[12][13][14] This complex is implicated in the internalization of Aβ oligomers.
By binding to the σ2 receptor, antagonists like this compound are thought to allosterically modulate this receptor complex, reducing its affinity for Aβ oligomers and leading to their displacement from the neuronal surface.[15] This displacement is hypothesized to prevent downstream synaptotoxic events, including impaired synaptic plasticity and neuronal damage.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. ir.cogrx.com [ir.cogrx.com]
- 3. Cognition Therapeutics Publishes Phase 2 Study Results of this compound for Alzheimer's Disease in Alzheimer's & Dementia Journal [quiverquant.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAS-0132 | Sigma 2 Receptor ligand | Probechem Biochemicals [probechem.com]
- 6. sddn.es [sddn.es]
- 7. This compound | ALZFORUM [alzforum.org]
- 8. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. ir.cogrx.com [ir.cogrx.com]
- 11. ir.cogrx.com [ir.cogrx.com]
- 12. mdpi.com [mdpi.com]
- 13. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
Zervimesine: A Novel Neuroprotective Agent Validated Across Multiple Models
A Comparative Guide for Researchers and Drug Development Professionals
Zervimesine (formerly CT1812) is an investigational small molecule therapeutic showing promise for the treatment of neurodegenerative diseases, including Alzheimer's disease and Dementia with Lewy Bodies (DLB). Developed by Cognition Therapeutics, this compound acts as a sigma-2 (σ-2) receptor modulator, a mechanism distinct from many other neurodegenerative disease therapies in development.[1][2][3][4] This guide provides a comprehensive comparison of this compound's neuroprotective effects, supported by experimental data from various preclinical and clinical models.
Performance Comparison
This compound has demonstrated significant neuroprotective effects in multiple clinical trials, most notably the SHINE (in Alzheimer's disease) and SHIMMER (in Dementia with Lewy Bodies) studies. These trials have shown this compound's potential to slow cognitive decline and improve behavioral symptoms.
Clinical Efficacy in Alzheimer's Disease (SHINE Study)
The Phase 2 SHINE study evaluated the safety and efficacy of this compound in individuals with mild-to-moderate Alzheimer's disease.[4][5] A key finding was the significant slowing of cognitive decline in a subgroup of patients with lower baseline levels of plasma p-tau217, a biomarker of Alzheimer's pathology.[2][6][7][8]
| Outcome Measure | This compound Treatment Arm (Low p-tau217 Subgroup) | Placebo Arm (Low p-tau217 Subgroup) | Key Finding |
| Cognitive Decline (ADAS-Cog 11) | - | - | 95% slowing of cognitive decline compared to placebo.[8] |
| Cognitive Deterioration (Mild AD) | - | - | Arrested further cognitive deterioration by 129%.[6][7] |
| Cognitive Deterioration (Moderate AD) | - | - | Arrested further cognitive deterioration by 91%.[6][7] |
Clinical Efficacy in Dementia with Lewy Bodies (SHIMMER Study)
The Phase 2 SHIMMER study investigated this compound in patients with mild-to-moderate Dementia with Lewy Bodies, demonstrating broad positive effects on the complex symptoms of the disease.[9]
| Outcome Measure | Improvement in this compound Group vs. Placebo |
| Neuropsychiatric Symptoms (NPI-12) | 86% better than placebo.[6][8][9] |
| Activities of Daily Living | 52% preservation of function.[9] |
| Cognitive Fluctuations | 91% reduction.[9] |
| Motor Symptoms | 62% improvement.[9] |
Biomarker Modulation
This compound has been shown to impact key biomarkers associated with neurodegeneration and neuroinflammation in clinical studies.
| Biomarker | Disease Model | Effect of this compound |
| Glial Fibrillary Acidic Protein (GFAP) | Alzheimer's Disease (SHINE Study, low p-tau217 subgroup) | Significant reduction in plasma levels.[2][6] |
| Neurofilament Light (NfL) | Alzheimer's Disease (SHINE Study, low p-tau217 subgroup) | Trend towards normalization.[6][7] |
| Amyloid Beta (Aβ40 and Aβ42) | Alzheimer's Disease (SHINE Study, low p-tau217 subgroup) | Trend towards normalization.[6][7] |
Mechanism of Action: The Sigma-2 Receptor Pathway
This compound's primary mechanism of action is through its interaction with the sigma-2 receptor, which has been identified as Transmembrane Protein 97 (TMEM97).[10][11] This receptor is involved in cellular processes that are disrupted in neurodegenerative diseases.[3][4][12] this compound acts as an antagonist at the sigma-2 receptor, which is believed to interfere with the toxic binding of amyloid-beta (Aβ) and alpha-synuclein (ɑ-synuclein) oligomers to neurons.[13][14] This disruption is thought to protect synapses and preserve neuronal function. The sigma-2 receptor, along with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low Density Lipoprotein Receptor (LDLR), forms a complex that is implicated in the cellular uptake of Aβ. By modulating this complex, this compound may reduce the internalization of toxic protein aggregates.
Experimental Protocols
The neuroprotective effects of this compound have been validated in a variety of experimental models, ranging from in vitro cell cultures to in vivo animal models and human clinical trials.
In Vitro Models of Oxidative Stress
In vitro studies have been crucial in elucidating this compound's direct neuroprotective effects. A common model involves inducing oxidative stress in neuronal cell cultures to mimic the cellular environment in neurodegenerative diseases.[15][16]
Experimental Workflow for In Vitro Oxidative Stress Assay
Cell Viability Assay (MTT Assay)
-
Cell Plating: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and differentiate.
-
Treatment: Treat the cells with this compound at various concentrations for a specified pre-incubation period.
-
Induction of Oxidative Stress: Add an oxidative stressor, such as 4-hydroxynonenal (4-HNE), to the wells (excluding the negative control) and incubate for a duration known to induce cell death.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Caspase-3/7 Activity Assay)
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay.
-
Caspase-3/7 Reagent Addition: After the treatment and stress induction period, add a luminogenic or fluorogenic substrate for caspase-3 and -7 to each well. This substrate is cleaved by active caspases, generating a signal.
-
Incubation: Incubate the plate at room temperature to allow for the enzymatic reaction to proceed.
-
Signal Detection: Measure the luminescence or fluorescence using a microplate reader. An increased signal indicates higher caspase-3/7 activity and, consequently, a higher rate of apoptosis.
In Vivo Models of Alzheimer's Disease
Preclinical studies in transgenic mouse models of Alzheimer's disease have been instrumental in demonstrating this compound's potential to improve cognitive function and impact disease pathology in a living organism. Commonly used models include the APP/PS1 and 5xFAD mice, which overexpress human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease.[17]
Experimental Protocol for Preclinical Efficacy in a Transgenic Mouse Model
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice) and age-matched wild-type controls.
-
Treatment Administration: Administer this compound or a vehicle control to the mice orally on a daily basis for a specified duration (e.g., several months).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function. A common test is the Morris Water Maze, which evaluates spatial learning and memory.
-
Tissue Collection and Analysis: At the end of the treatment period, collect brain tissue for biochemical and immunohistochemical analysis.
-
Biochemical Analysis: Measure the levels of Aβ oligomers and other relevant biomarkers in brain homogenates using techniques such as ELISA.
-
Immunohistochemistry: Stain brain sections for amyloid plaques and markers of neuroinflammation (e.g., GFAP) to visualize the pathological changes.
Conclusion
This compound has demonstrated a consistent and robust neuroprotective effect across a range of preclinical and clinical models. Its unique mechanism of action, targeting the sigma-2 receptor to modulate the toxicity of protein aggregates, offers a promising new therapeutic avenue for neurodegenerative diseases. The data from in vitro, in vivo, and human studies collectively support the continued development of this compound as a potential treatment for Alzheimer's disease and Dementia with Lewy Bodies. The ongoing and future clinical trials will be critical in further defining its efficacy and safety profile.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. ir.cogrx.com [ir.cogrx.com]
- 3. biospace.com [biospace.com]
- 4. ir.cogrx.com [ir.cogrx.com]
- 5. ir.cogrx.com [ir.cogrx.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. Cognition Therapeutics Presents Data at AAIC Highlighting Broad Neurological Impact of this compound (CT1812) in Dementia with Lewy Bodies and Alzheimer’s Disease - BioSpace [biospace.com]
- 8. ir.cogrx.com [ir.cogrx.com]
- 9. Cognition Therapeutics Reports Positive Topline Results of this compound in SHIMMER Study for Dementia with Lewy Bodies | Nasdaq [nasdaq.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ir.cogrx.com [ir.cogrx.com]
- 13. This compound | ALZFORUM [alzforum.org]
- 14. ir.cogrx.com [ir.cogrx.com]
- 15. ir.cogrx.com [ir.cogrx.com]
- 16. taiwannews.com.tw [taiwannews.com.tw]
- 17. cyagen.com [cyagen.com]
Cross-study comparison of Zervimesine (CT-1812) clinical trial data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for Zervimsine (CT-1812), an investigational sigma-2 (σ2) receptor antagonist, with other therapeutic alternatives for Alzheimer's Disease (AD) and Dementia with Lewy Bodies (DLB). The information is presented to facilitate an objective evaluation of Zervimsine's performance based on available experimental data.
Alzheimer's Disease (AD)
Mechanism of Action & Signaling Pathway
Zervimsine is a brain-penetrant small molecule that selectively binds to the sigma-2 (σ2) receptor, which is implicated in the regulation of cellular processes disrupted in Alzheimer's disease.[1][2][3] The proposed mechanism of action involves the displacement of toxic amyloid-beta (Aβ) oligomers from neuronal synapses, thereby protecting against synaptic dysfunction and loss.[1][4] This action is believed to restore cellular homeostasis and mitigate the downstream pathological effects of Aβ oligomers.
Below is a diagram illustrating the proposed signaling pathway of Zervimsine.
Caption: Proposed mechanism of Zervimsine in displacing Aβ oligomers.
Quantitative Data Summary: Zervimsine vs. Comparator Drugs in AD
The following tables summarize the key efficacy and safety outcomes from Phase 2 and 3 clinical trials of Zervimsine and selected comparator drugs for the treatment of early to mild-to-moderate Alzheimer's disease.
Table 1: Comparison of Efficacy on Cognitive and Functional Endpoints in AD
| Drug (Trial) | Primary Endpoint | Change from Baseline (Drug vs. Placebo) | p-value | Secondary Endpoint(s) | Change from Baseline (Drug vs. Placebo) | p-value |
| Zervimsine (SHINE) | Safety & Tolerability | Met | N/A | ADAS-Cog11 | -1.04 point difference (slowing of decline) | Not Statistically Significant |
| Lecanemab (CLARITY AD) | CDR-SB | -0.45 point difference (27% slowing of decline) | 0.00005 | ADAS-Cog14 | -1.44 point difference (26% slowing of decline) | 0.00065 |
| ADCS-MCI-ADL | 2.016 point difference (37% slowing of decline) | <0.00001 | ||||
| Donanemab (TRAILBLAZER-ALZ 2) | iADRS | 3.20 point difference (32% slowing of decline) | 0.04 | CDR-SB | -0.36 point difference | N/A |
| ADAS-Cog13 | -1.86 point difference | N/A | ||||
| Aducanumab (EMERGE) | CDR-SB | -0.39 point difference (22% slowing of decline) | 0.012 | ADAS-Cog13 | -1.4 point difference (27% improvement) | 0.01 |
| ADCS-ADL-MCI | 1.7 point difference (40% improvement) | 0.001 | ||||
| Aducanumab (ENGAGE) | CDR-SB | 0.03 point difference (2% increase in decline) | 0.833 | ADAS-Cog13 | -0.5 point difference | 0.47 |
| ADCS-ADL-MCI | 0.4 point difference | 0.42 | ||||
| Blarcamesine (Phase 2b/3) | ADAS-Cog13 & ADCS-ADL | ADAS-Cog13: -1.783 point difference | 0.0226 | CDR-SB | -0.456 point difference | 0.0175 |
| ADCS-ADL: 1.019 point difference | 0.234 | |||||
| Simufilam (Phase 2 Open-Label) | N/A | N/A | N/A | ADAS-Cog11 | -4.7 point improvement (in 47% of patients) | N/A |
| NPI | -1.3 point improvement | N/A |
N/A: Not Applicable or Not Reported. Data for Simufilam is from an open-label study and lacks a placebo comparator group.
Table 2: Key Biomarker Changes in AD Clinical Trials
| Drug | Biomarker | Change vs. Placebo |
| Zervimsine | Plasma p-tau217, NfL, GFAP | Reduction observed |
| Lecanemab | Brain Amyloid (PET) | -59.1 Centiloids difference |
| CSF p-tau181 | Reduction observed | |
| Donanemab | Brain Amyloid (PET) | Significant reduction |
| Aducanumab | Brain Amyloid (PET) | Dose-dependent reduction |
| CSF Tau & p-tau | Statistically significant reductions | |
| Blarcamesine | Plasma Aβ42/40 ratio | Significant reduction |
| Brain Atrophy (MRI) | Reduced whole brain atrophy by 37.6% | |
| Simufilam | CSF Biomarkers | Improvements reported in Phase 2a |
Experimental Protocols: Key AD Trials
-
Design: Phase 2, randomized, double-blind, placebo-controlled.
-
Participants: 153 adults with mild-to-moderate Alzheimer's disease.
-
Intervention: Zervimsine (100 mg or 300 mg) or placebo, taken orally daily for 6 months.
-
Primary Outcome: Safety and tolerability.
-
Key Secondary/Exploratory Outcomes: Change in ADAS-Cog11, MMSE, ADCS-ADL, and ADCS-CGIC.
-
Design: Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 1,795 participants with early Alzheimer's disease.
-
Intervention: Lecanemab (10 mg/kg) or placebo, administered intravenously every two weeks for 18 months.
-
Primary Outcome: Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Key Secondary Outcomes: Change in amyloid PET, ADAS-Cog14, ADCOMS, and ADCS-MCI-ADL.
-
Design: Phase 3, randomized, double-blind, placebo-controlled study.
-
Participants: 1,736 participants with early symptomatic Alzheimer's disease.
-
Intervention: Donanemab or placebo, administered intravenously every 4 weeks for up to 72 weeks.
-
Primary Outcome: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS).
-
Key Secondary Outcomes: Change in CDR-SB, ADAS-Cog13, ADCS-iADL, and MMSE.
Dementia with Lewy Bodies (DLB)
Zervimsine in DLB: The SHIMMER Trial
The Phase 2 SHIMMER study evaluated the efficacy and safety of Zervimsine in individuals with mild-to-moderate Dementia with Lewy Bodies.[5][6][7][8][9]
Quantitative Data Summary: Zervimsine in DLB
Table 3: Efficacy of Zervimsine in the SHIMMER Trial for DLB
| Endpoint | Improvement vs. Placebo |
| Behavioral Outcomes (NPI-12) | 86% |
| Activities of Daily Living (ADCS-ADL) | 52% preservation |
| Cognitive Fluctuations (CAF) | 91% reduction |
| Motor Symptoms (MDS-UPDRS) | 62% improvement |
Experimental Protocol: Zervimsine (SHIMMER Study - NCT05225415)
-
Design: Phase 2, exploratory, double-blind, placebo-controlled.
-
Participants: 130 adults with mild-to-moderate Dementia with Lewy Bodies.
-
Intervention: Zervimsine (100 mg or 300 mg) or placebo, taken orally daily for 6 months.
-
Primary Outcome: Safety and tolerability.
-
Key Secondary Outcomes: Neuropsychiatric Inventory (NPI), Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL), Clinician Assessment of Fluctuation (CAF), and Movement Disorder Society–Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[8]
Comparator Data in DLB
At present, there is a lack of direct, head-to-head comparative clinical trial data for other investigational drugs specifically in a DLB population that aligns with the endpoints of the SHIMMER trial. Future research and clinical trials are needed to establish a comparative efficacy landscape for emerging DLB therapeutics.
Experimental Workflow & Logical Relationships
The following diagram illustrates a generalized workflow for a clinical trial in neurodegenerative diseases, from patient recruitment to data analysis.
Caption: Generalized clinical trial workflow for neurodegenerative diseases.
Alternative Mechanisms of Action: Signaling Pathways of Comparator Drugs
To provide a broader context, the signaling pathways of two comparator drugs with distinct mechanisms of action are illustrated below.
Blarcamesine (ANAVEX®2-73): Sigma-1 Receptor Agonist
Blarcamesine is an activator of the sigma-1 (σ1) receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface.[10][11][12][13] Its activation is thought to restore cellular homeostasis, enhance neuroplasticity, and provide neuroprotection.
Caption: Blarcamesine's proposed mechanism via Sigma-1 receptor activation.
Simufilam: Altered Filamin A (FLNA) Modulator
Simufilam is proposed to restore the normal shape and function of an altered form of the scaffolding protein Filamin A (FLNA).[4][14] This is believed to disrupt the toxic signaling of Aβ oligomers through the α7 nicotinic acetylcholine receptor (α7nAChR), thereby reducing tau hyperphosphorylation and neuroinflammation.[4][14]
Caption: Simufilam's proposed mechanism by restoring altered Filamin A.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptoprotective Sigma-2 antagonists for Alzheimer's | VJDementia [vjdementia.com]
- 4. oaepublish.com [oaepublish.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. Cognition Therapeutics Reports Positive Topline Results of Zervimesine in SHIMMER Study for Dementia with Lewy Bodies | Nasdaq [nasdaq.com]
- 8. Investigative Therapy Linked to Improved Cognitive, Behavioral, Functional, and Motor Outcomes for People with Dementia with Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 9. ir.cogrx.com [ir.cogrx.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Altered filamin A enables amyloid beta-induced tau hyperphosphorylation and neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Zervimesine vs. Placebo for Cognitive Decline: A Comparative Guide for Researchers
This guide provides a detailed comparison of Zervimesine (CT1812) and a placebo in the context of treating cognitive decline, primarily focusing on Alzheimer's disease. The data and protocols are synthesized from publicly available information on clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an orally administered, small-molecule antagonist of the sigma-2 (σ-2) receptor.[1][2] Its therapeutic rationale is based on the discovery that the σ-2 receptor is involved in the synaptic toxicity of amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers, which are implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[1][3][4] By acting as an antagonist, this compound displaces these toxic oligomers from their binding sites on neuronal receptors, thereby protecting synapses from damage and potentially slowing the progression of cognitive decline.[1][5] Preclinical studies have demonstrated that this compound can facilitate the clearance of Aβ oligomers from the brain and restore cognitive function in animal models of Alzheimer's disease.[1]
The proposed signaling pathway for this compound's neuroprotective effect is illustrated below:
Clinical Trial Data: this compound vs. Placebo
The following tables summarize key quantitative data from the Phase 2 SHINE clinical trial, which evaluated the efficacy and safety of this compound in individuals with mild-to-moderate Alzheimer's disease over a six-month period.[6][7]
Table 1: Cognitive Outcomes (SHINE Study)
| Outcome Measure | This compound (100 mg/300 mg) | Placebo | Difference vs. Placebo | Statistical Significance |
| ADAS-Cog11 (Change from Baseline) | - | - | ~1 point slowing of decline | Not Statistically Significant[1] |
| ADAS-Cog11 (Low p-tau217 Subgroup) | - | - | 2.7 points slowing of decline | Not specified[1] |
| ADAS-Cog13 (Change from Baseline) | - | - | 129% less cognitive decline | Not specified[7] |
Note: Specific mean change values for each group were not consistently reported in the provided search results. The table reflects the reported differences.
Table 2: Biomarker Outcomes (SHINE Study)
| Biomarker (CSF/Plasma) | This compound Effect | Placebo Effect | Comparison |
| CSF Neurofilament Light (NfL) | Decline (300 mg dose) | - | Lower in this compound group[1] |
| CSF Aβ42 | Decline (300 mg dose) | - | Lower in this compound group[1] |
| CSF p-Tau181 | No change | No change | No significant difference[1] |
| Plasma GFAP | Reduction | - | Pronounced reduction in low p-tau217 subgroup[8] |
| Plasma NfL | Reduction | - | Pronounced reduction in low p-tau217 subgroup[8] |
| Plasma Aβ and p-Tau217 | Reduction | - | Lower in this compound group[8] |
Experimental Protocols
Below are the generalized methodologies for the key clinical trials evaluating this compound.
SHINE Study (Phase 2)
-
Objective: To assess the safety, tolerability, and efficacy of this compound in individuals with mild-to-moderate Alzheimer's disease.[7]
-
Design: A multi-center, randomized, double-blind, placebo-controlled study.[9]
-
Participants: 153 adults with a diagnosis of mild-to-moderate Alzheimer's disease.[6]
-
Intervention: Participants were randomized to receive either 100 mg of this compound, 300 mg of this compound, or a placebo, administered orally once daily for six months.[9]
-
Primary Endpoints: Safety and tolerability.[7]
-
Secondary Endpoints:
-
Cognitive Measures: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11 and ADAS-Cog 13), Mini-Mental State Examination (MMSE).[9]
-
Functional Measures: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[9]
-
Biomarkers: Analysis of CSF for Aβ42, p-tau181, Neurofilament light (NfL), neurogranin, and synaptotagmin. Plasma biomarkers including GFAP, NfL, and p-tau217 were also assessed.[1][8]
-
START Study (Phase 2)
-
Objective: To evaluate the efficacy and tolerability of this compound in individuals with mild cognitive impairment (MCI) or early-stage Alzheimer's disease.[3][10]
-
Design: A randomized, double-blind, placebo-controlled study.[10]
-
Participants: Approximately 540 individuals with MCI or early Alzheimer's disease, confirmed to have elevated amyloid-beta (Aβ) levels via PET scan or CSF analysis.[10][11]
-
Intervention: Participants are randomized to receive either this compound or a placebo orally once daily for a duration of 18 months.[3][11]
-
Primary Outcome: Change in the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).[1]
-
Secondary Outcomes:
The general workflow for these clinical trials is depicted in the following diagram:
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - Cognition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. ir.cogrx.com [ir.cogrx.com]
- 4. Cognition Therapeutics: this compound Emerges as Alzheimer's Breakthrough with FDA Backing and NIH Support [ainvest.com]
- 5. cogrx.com [cogrx.com]
- 6. investing.com [investing.com]
- 7. Cognition Therapeutics presents this compound trial results | Alzheimer Europe [alzheimer-europe.org]
- 8. ir.cogrx.com [ir.cogrx.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ir.cogrx.com [ir.cogrx.com]
- 11. Cognition Therapeutics Study of this compound (CT1812) in Early Alzheimer’s Disease Reaches 75% Enrollment Target - BioSpace [biospace.com]
A Head-to-Head Comparison of Zervimesine and Other Amyloid-Targeting Therapies for Alzheimer's Disease
A new wave of therapies targeting the underlying amyloid pathology of Alzheimer's disease is reshaping the therapeutic landscape. This guide provides a detailed, data-driven comparison of Zervimesine (CT1812), an investigational oral small molecule, with recently approved monoclonal antibody treatments: Lecanemab, Donanemab, and the conditionally approved Aducanumab. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their distinct mechanisms, clinical performance, and the methodologies used for their evaluation.
This compound, developed by Cognition Therapeutics, represents a fundamentally different approach. Instead of directly targeting and removing aggregated amyloid plaques, it acts as a sigma-2 (σ-2) receptor antagonist. This mechanism is designed to prevent toxic amyloid-beta (Aβ) oligomers from binding to synapses, thereby protecting synaptic function and mitigating downstream neurodegeneration.[1][2] In contrast, Lecanemab, Donanemab, and Aducanumab are all intravenously administered antibodies that bind to different forms of Aβ to facilitate their clearance from the brain.[3][4][5]
Comparative Analysis of Therapeutic Agents
The following tables summarize the key characteristics and clinical trial data for this compound and the selected amyloid-targeting monoclonal antibodies.
Table 1: Mechanism of Action and Administration
| Feature | This compound (CT1812) | Lecanemab (Leqembi) | Donanemab | Aducanumab (Aduhelm) |
| Drug Class | Small Molecule | Humanized Monoclonal Antibody (IgG1) | Humanized Monoclonal Antibody (IgG1) | Recombinant Human Monoclonal Antibody (IgG1) |
| Primary Target | Sigma-2 (σ-2) Receptor | Soluble Aβ protofibrils | Deposited amyloid plaques (N3pG Aβ) | Aggregated soluble oligomers and insoluble fibrils of Aβ |
| Mechanism | Antagonist of the σ-2 receptor, displacing Aβ oligomers from synaptic receptors.[1] | Binds to and promotes the clearance of soluble Aβ protofibrils.[3] | Binds to established amyloid plaques to trigger microglial-mediated clearance.[4] | Binds to aggregated forms of Aβ to reduce plaque burden.[6][7] |
| Administration | Oral, once-daily[8] | Intravenous infusion, every two weeks[3] | Intravenous infusion, every four weeks[4] | Intravenous infusion, every four weeks[6][7] |
| Development Status | Phase 3 planned[9] | Approved (FDA, etc.) | Approved (FDA) | Approval Withdrawn |
Table 2: Key Phase 3 Clinical Trial Efficacy Data
| Outcome Measure | This compound (SHINE - Phase 2) | Lecanemab (CLARITY AD) | Donanemab (TRAILBLAZER-ALZ 2) | Aducanumab (EMERGE) |
| Primary Cognitive Endpoint | ADAS-Cog 11 | CDR-SB | iADRS | CDR-SB |
| Slowing of Clinical Decline | 95% on ADAS-Cog 11 (in low p-tau217 subgroup)[1][9][10] | 27% on CDR-SB[3] | 22-35% on iADRS | 22% on CDR-SB[6][7] |
| Change in Primary Endpoint | - | Difference of -0.45 vs. placebo on CDR-SB score[11] | Difference of 3.20 vs. placebo on iADRS score[12] | Difference of -0.39 vs. placebo on CDR-SB score[13] |
| Trial Duration | 6 months[8] | 18 months[3][11] | 76 weeks[12] | 78 weeks[7][13] |
| Patient Population | Mild-to-moderate Alzheimer's Disease[8] | Early Alzheimer's Disease (MCI and mild dementia)[3] | Early symptomatic Alzheimer's Disease[4] | Early Alzheimer's Disease[6][7] |
Table 3: Key Biomarker Data from Clinical Trials
| Biomarker | This compound (SHINE - Phase 2) | Lecanemab (CLARITY AD) | Donanemab (TRAILBLAZER-ALZ 2) | Aducanumab (EMERGE) |
| Amyloid PET Imaging (Plaque Reduction) | Not a primary outcome of the SHINE study design. | -59.1 Centiloids difference vs. placebo at 18 months.[11] | 84 Centiloid reduction from baseline at 76 weeks.[4] | Dose- and time-dependent reduction in amyloid PET SUVR.[14] |
| Plasma p-tau | Reduction in p-tau217 in the overall population, more pronounced in the low p-tau217 subgroup.[2] | Significant reduction in plasma p-tau181.[15] | Reduction in plasma p-tau217. | Statistically significant reduction in CSF p-tau.[16] |
| Plasma GFAP (Neuroinflammation) | Significant reduction observed.[2] | - | Reduction observed. | - |
| Plasma NfL (Neurodegeneration) | Reduction observed.[2] | No significant change.[3] | Reduction observed. | - |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and the antibody-based therapies are illustrated below. This compound acts upstream by preventing the initial toxic interaction of Aβ oligomers with synapses, while the antibodies act downstream to clear existing amyloid aggregates.
The evaluation of these therapies relies on a standardized set of clinical and biomarker assessments. A typical workflow for a clinical trial participant is outlined below.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of therapeutic efficacy and for comparing data across different trials. Below are summaries of key methodologies.
Amyloid Positron Emission Tomography (PET) Imaging
Amyloid PET is used to quantify the burden of amyloid plaques in the brain, typically measured in Centiloids.
-
Objective: To visualize and quantify fibrillar Aβ plaque density in the brain.
-
Radiotracers: Common 18F-labeled tracers include Florbetapir, Florbetaben, and Flutemetamol.[11][17][18]
-
Procedure:
-
A standardized dose of the radiotracer (e.g., 370 MBq [10 mCi]) is administered intravenously.[17]
-
An uptake period of 50-70 minutes allows the tracer to cross the blood-brain barrier and bind to amyloid plaques.[19]
-
A PET scan of the brain is acquired, typically for 15-20 minutes.
-
Images are reconstructed and processed. A standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in cortical regions to a reference region devoid of amyloid plaques (e.g., the cerebellum).
-
SUVR values are converted to the Centiloid scale for standardized reporting. A value above a certain threshold (e.g., >24.1 Centiloids for Donanemab trials) indicates amyloid positivity.[4]
-
Cerebrospinal Fluid (CSF) Biomarker Analysis
CSF is collected via lumbar puncture to measure biomarkers of Alzheimer's pathology.
-
Objective: To quantify levels of Aβ42, total Tau (t-Tau), and phosphorylated Tau (p-Tau) as indicators of amyloid pathology, neurodegeneration, and tau pathology, respectively.
-
Procedure:
-
Collection: CSF is collected via lumbar puncture, typically using the gravity drip method. The first 1-2 mL are discarded to avoid blood contamination.[20][21][22] Samples are collected directly into low-binding polypropylene tubes to prevent Aβ42 adhesion to the tube walls.[20][23]
-
Processing: For fresh samples, no centrifugation or mixing is recommended. Samples should be kept at 2-8°C and analyzed promptly.[21] If storage is required, samples are centrifuged at low speed, aliquoted into polypropylene tubes, and frozen at -80°C.
-
Analysis: Biomarker concentrations are measured using validated immunoassays, such as ELISA or electrochemiluminescence platforms.[23] The Aβ42/Aβ40 ratio is often used as it can be more robust than Aβ42 alone.
-
Cognitive and Functional Assessments
Standardized rating scales are administered by trained professionals to assess changes in cognition and daily function.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that assesses cognitive and functional performance in six domains: memory, orientation, judgment & problem solving, community affairs, home & hobbies, and personal care. The scores from each domain are summed (range 0-18), with higher scores indicating greater impairment.[24][25]
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A performance-based assessment focusing on cognitive domains like memory, language, and praxis. The 11-item and 13-item versions are common, with total scores ranging from 0-70 and 0-85, respectively. Higher scores indicate greater cognitive dysfunction.[24][26]
-
Integrated Alzheimer's Disease Rating Scale (iADRS): A composite tool that combines scores from the ADAS-Cog13 and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-iADL). It provides a single score (range 0-144) to measure both cognition and function.[4]
Conclusion
This compound and the monoclonal antibodies Lecanemab and Donanemab represent distinct yet promising approaches to modifying the course of Alzheimer's disease. This compound's novel, neuroprotective mechanism of action and oral administration offer a potential alternative or complement to the infused, plaque-clearing antibody therapies. While direct comparative trials are lacking, the data summarized here highlights different efficacy profiles and biomarker responses. Lecanemab and Donanemab have demonstrated a modest but statistically significant slowing of cognitive decline coupled with robust amyloid plaque removal. This compound has shown a strong signal for slowing cognitive decline, particularly in a biomarker-defined subgroup of patients with less advanced pathology, and favorably impacts markers of neuroinflammation and neurodegeneration. The continued development and analysis of these and other amyloid-targeting therapies will be critical in advancing the treatment paradigm for Alzheimer's disease.
References
- 1. Cognition Therapeutics Announces Results of Pre-specified Analysis of SHINE Study Data Presented at CTAD | CGTX Stock News [stocktitan.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Lecanemab in Early Alzheimer’s Disease (CLARITY AD) - ean.org [ean.org]
- 4. Lilly's Donanemab Slows Clinical Decline of Alzheimer's Disease in Positive Phase 2 Trial [prnewswire.com]
- 5. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 6. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 7. researchgate.net [researchgate.net]
- 8. ir.cogrx.com [ir.cogrx.com]
- 9. Cognition Therapeutics sets Phase 3 plan for Alzheimer’s drug | CGTX Stock News [stocktitan.net]
- 10. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 11. aagponline.org [aagponline.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Evaluation of cognitive, functional, and behavioral effects observed in EMERGE, a phase 3 trial of aducanumab in people with early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mixed results for aducanumab in two phase 3 trials for Alzheimer’s disease | MDedge [mdedge.com]
- 15. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 16. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.alz.washington.edu [files.alz.washington.edu]
- 22. mlabs.umich.edu [mlabs.umich.edu]
- 23. Alzheimer’s Disease Markers, CSF | Test Fact Sheet [arupconsult.com]
- 24. ESTABLISHING CLINICALLY MEANINGFUL CHANGE ON OUTCOME ASSESSMENTS FREQUENTLY USED IN TRIALS OF MILD COGNITIVE IMPAIRMENT DUE TO ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 25. Detecting Treatment Group Differences in Alzheimer's Disease Clinical Trials: A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB) | Semantic Scholar [semanticscholar.org]
- 26. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Zervimesine SHINE and SHIMMER Studies: A Comparative Analysis of Key Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key findings from the Phase 2 clinical trials of Zervimesine (CT1812): the SHINE study in patients with mild-to-moderate Alzheimer's Disease (AD) and the SHIMMER study in individuals with mild-to-moderate Dementia with Lewy Bodies (DLB). The data presented is intended to offer an objective overview of this compound's performance and the methodologies employed in these pivotal studies.
Executive Summary
This compound, a novel, orally administered small molecule, acts as a sigma-2 (σ2) receptor antagonist. This mechanism is believed to interfere with the binding of toxic amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers to neurons, thereby preventing downstream neurotoxicity and synaptic dysfunction.[1][2] Both the SHINE and SHIMMER studies met their primary endpoints of safety and tolerability.[3][4]
In the SHINE study , this compound demonstrated a noteworthy potential to halt cognitive decline in a specific subgroup of Alzheimer's patients with lower baseline levels of plasma p-tau217.[3] In the SHIMMER study , this compound showed significant positive effects across a range of neuropsychiatric, cognitive, motor, and functional domains in patients with Dementia with Lewy Bodies.[3][4]
Comparative Efficacy Data
The following tables summarize the key quantitative outcomes from the SHINE and SHIMMER studies, comparing this compound to placebo.
Table 1: SHINE Study - Efficacy in Mild-to-Moderate Alzheimer's Disease (6-Month Treatment)
| Endpoint | Patient Subgroup | This compound Treatment Arm | Placebo Arm | Percentage Improvement vs. Placebo | Citation |
| Cognitive Decline (ADAS-Cog 11) | Lower p-tau217 levels | Slowing of decline | Decline observed | 95% slowing of cognitive decline | [5][6] |
| Cognitive Deterioration | Mild AD with lower p-tau217 | Arrested deterioration | Deterioration observed | 129% | [3][7] |
| Cognitive Deterioration | Moderate AD with lower p-tau217 | Arrested deterioration | Deterioration observed | 91% | [3][7] |
Table 2: SHIMMER Study - Efficacy in Mild-to-Moderate Dementia with Lewy Bodies (6-Month Treatment)
| Endpoint | Measurement Tool | This compound Treatment Arm | Placebo Arm | Percentage Improvement vs. Placebo | Citation |
| Neuropsychiatric Symptoms | Neuropsychiatric Inventory (NPI-12) | Improved score | Worsened or less improved score | 86% better score | [3][4][7] |
| Activities of Daily Living | ADCS-ADL | Preservation of function | Decline in function | 52% preservation | [4][8] |
| Cognitive Fluctuations | Clinician Assessment of Fluctuation (CAF) | Reduction in fluctuations | Fluctuations observed | 91% reduction | [8][9] |
| Motor Function | MDS-UPDRS Part III | Improvement in motor function | Decline in motor function | 62% improvement | [8][9] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the SHINE and SHIMMER studies.
SHINE Study (NCT03507790)
-
Study Design : A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Participants : 153 adults aged 50 to 85 years with a diagnosis of mild-to-moderate Alzheimer's Disease.[11][12]
-
Intervention : Participants were randomized to receive either one of two doses of this compound (100 mg or 300 mg) or a placebo, administered orally once daily for six months.[3][13]
-
Primary Outcome Measures : Safety and tolerability.[3]
-
Key Secondary and Exploratory Outcome Measures :
-
Cognitive Assessment : The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) was used to measure cognitive function. The ADAS-Cog is a standardized tool that assesses memory, language, and praxis. It involves a series of tasks administered by a trained rater, with a higher score indicating greater cognitive impairment.[14][15][16]
-
Biomarker Analysis : Plasma phosphorylated tau at threonine 217 (p-tau217) levels were measured at baseline. This was likely performed using advanced immunoassay techniques or mass spectrometry, which can accurately quantify low concentrations of the protein in blood samples.[17][18][19]
-
SHIMMER Study (NCT05225415)
-
Study Design : A Phase 2, exploratory, double-blind, placebo-controlled clinical trial.[4][9]
-
Participants : 130 adults with mild-to-moderate Dementia with Lewy Bodies.[3][4]
-
Intervention : Participants were randomized to receive either a daily oral dose of this compound or a placebo for six months. A total of 88 participants were in the treatment arms and 42 in the placebo arm.[4][8][20]
-
Primary Outcome Measures : Safety and tolerability.[4]
-
Key Secondary Outcome Measures :
-
Neuropsychiatric Assessment : The Neuropsychiatric Inventory (NPI-12) was used to assess 12 domains of behavioral disturbance. This is a structured interview with a caregiver to evaluate the frequency and severity of symptoms such as delusions, hallucinations, agitation, and anxiety.[21][22][23]
-
Functional Assessment : The Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale was used to measure the ability to perform daily tasks.
-
Motor Skills Assessment : The Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III was utilized to objectively assess parkinsonian motor symptoms.[9]
-
Cognitive Fluctuation Assessment : The Clinician Assessment of Fluctuation (CAF) was employed to measure the frequency and duration of cognitive fluctuations.[9]
-
Visualizing the Science
The following diagrams illustrate the proposed mechanism of action of this compound, the workflow of the clinical trials, and a comparison with the standard of care.
Caption: this compound's proposed neuroprotective mechanism of action.
Caption: General experimental workflow for the SHINE and SHIMMER studies.
References
- 1. alzheimersla.org [alzheimersla.org]
- 2. cndlifesciences.com [cndlifesciences.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Cognition’s Positive Phase 2 ‘SHIMMER’ Study of this compound [globenewswire.com]
- 5. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies [quiverquant.com]
- 6. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 7. glassbury.net [glassbury.net]
- 8. ir.cogrx.com [ir.cogrx.com]
- 9. Investigative Therapy Linked to Improved Cognitive, Behavioral, Functional, and Motor Outcomes for People with Dementia with Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ir.cogrx.com [ir.cogrx.com]
- 12. cogrx.com [cogrx.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. fda.gov [fda.gov]
- 15. dementiaresearch.org.au [dementiaresearch.org.au]
- 16. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 17. Independent Research Finds Underlying Method for C₂N’s p-Tau217 RatioBlood Test Outperforms Other Tau Blood Tests Used for Alzheimer’s Diagnoses — C2N Diagnostics [c2n.com]
- 18. alzheimers.gov [alzheimers.gov]
- 19. P-tau217 as a Reliable Blood-Based Marker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ir.cogrx.com [ir.cogrx.com]
- 21. dementiaresearch.org.au [dementiaresearch.org.au]
- 22. unsw.edu.au [unsw.edu.au]
- 23. What is the Neuropsychiatric Inventory? [npitest.net]
Independent Validation of Zervimesine's Binding to the Sigma-2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zervimesine's binding to the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), with other notable σ2R ligands. The information is supported by experimental data from publicly available research to assist in the independent validation and assessment of these compounds.
Executive Summary
This compound (CT1812) is a selective sigma-2 receptor modulator that has shown potential in preclinical and clinical studies, particularly for neurodegenerative diseases like Alzheimer's.[1][2][3][4][5][6][7][8] Independent validation of its binding characteristics is crucial for the research community. This guide consolidates binding affinity data for this compound and compares it with other well-documented σ2R ligands. Furthermore, it details the standard experimental protocols used for such determinations and illustrates the key signaling pathways associated with the sigma-2 receptor.
Quantitative Comparison of Sigma-2 Receptor Ligand Binding
The binding affinity (Ki) is a critical parameter for evaluating the potency and selectivity of a ligand. The following table summarizes the reported Ki values for this compound and a selection of alternative sigma-2 receptor ligands. It is important to note that these values are often determined in different laboratories under varying experimental conditions; therefore, direct comparisons should be made with caution.
| Ligand | Sigma-2 (σ2R) Ki (nM) | Sigma-1 (σ1R) Ki (nM) | Selectivity Ratio (σ1/σ2) | Key Features |
| This compound (CT1812) | 8.5 | High | High | Antagonist; Displaces amyloid-beta oligomers.[6][7] |
| PB28 | 0.68 | 0.38 | ~0.56 | High-affinity agonist with antitumor activity.[9] |
| Siramesine | Potent (sub-nanomolar) | - | High | Induces cancer cell death.[9] |
| SW120 | 11 | 450 | ~41 | Fluorescent probe for imaging cell proliferation.[9] |
| RHM-4 | 0.2 (Kd) | - | High | High-affinity radioiodinated ligand for binding assays.[9] |
| SAS-0132 | High Affinity | - | Selective | Neuroprotective effects in Alzheimer's models.[10] |
| DKR-1051 | High Affinity | - | Selective | Modulates intracellular calcium levels.[10] |
Experimental Protocols
The determination of a ligand's binding affinity for the sigma-2 receptor is most commonly achieved through competitive radioligand binding assays. A detailed methodology for a typical assay is provided below.
Competitive Radioligand Binding Assay for Sigma-2 Receptor
This protocol is adapted from established methods for determining the binding affinity of unlabeled test compounds for the sigma-2 receptor.[11][12][13][14][15][16]
1. Materials:
- Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG), a non-selective sigma receptor ligand.
- Sigma-1 Masking Agent: (+)-Pentazocine, a selective sigma-1 receptor ligand.
- Test Compounds: this compound and other sigma-2 receptor ligands of interest.
- Membrane Preparation: Homogenates from tissues or cells expressing sigma-2 receptors (e.g., rat liver, human neuroblastoma cell lines like SK-N-SH).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
2. Procedure:
- Membrane Preparation:
- Homogenize the tissue or cells in ice-cold lysis buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the pellet with fresh buffer and re-centrifuge.
- Resuspend the final pellet in the assay buffer and determine the protein concentration.
- Assay Setup:
- In a 96-well plate, combine the membrane homogenate (typically 50-100 µg of protein), a fixed concentration of the sigma-1 masking agent (+)-pentazocine (e.g., 100 nM), and varying concentrations of the unlabeled test compound.
- Add a fixed concentration of the radioligand [3H]DTG (typically near its Kd for the sigma-2 receptor, e.g., 5-10 nM).
- For determining total binding, omit the test compound.
- For determining non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., 10 µM haloperidol or unlabeled DTG).
- Incubation:
- Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
- Filtration:
- Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
- Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Sigma-2 Receptor Signaling in Alzheimer's Disease
Caption: this compound's proposed mechanism in Alzheimer's disease.
Sigma-2 Receptor Signaling in Cancer
Caption: Pro-apoptotic signaling of σ2R agonists in cancer cells.
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.cogrx.com [ir.cogrx.com]
- 4. ir.cogrx.com [ir.cogrx.com]
- 5. Cognition’s Positive Phase 2 ‘SHIMMER’ Study of this compound [globenewswire.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cognition Therapeutics Publishes Research Supporting the Potential of this compound in Dry AMD - BioSpace [biospace.com]
- 9. benchchem.com [benchchem.com]
- 10. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Zervimesine's Dual-Pronged Approach in Neurodegeneration: A Comparative Analysis in Alzheimer's Disease and Dementia with Lewy Bodies
Zervimesine (also known as CT1812 or Elayta) is an investigational, orally administered small molecule developed by Cognition Therapeutics for the treatment of neurodegenerative disorders.[1][2] It is currently in Phase 2 and 3 clinical trials for Alzheimer's disease (AD) and has completed Phase 2 trials for dementia with Lewy bodies (DLB).[1][3][4] The drug represents a novel therapeutic strategy by targeting the sigma-2 (σ-2) receptor complex, which is involved in the synaptic toxicity pathways common to both AD and DLB.[1][4][5]
The core pathology of Alzheimer's involves the accumulation of amyloid-beta (Aβ) oligomers, while dementia with Lewy bodies is characterized by the aggregation of alpha-synuclein (α-synuclein) oligomers.[6][7] this compound acts as an antagonist of the σ-2 receptor, disrupting the binding of these toxic protein oligomers to neurons.[1][5] This mechanism is believed to protect synapses from damage, facilitate the clearance of oligomers, and ultimately slow the progression of neurodegeneration in both conditions.[1][7] This guide provides a comparative analysis of this compound's effects based on available clinical trial data.
Data Presentation: Comparative Clinical Efficacy
The following tables summarize the quantitative outcomes from the respective Phase 2 clinical trials for Alzheimer's Disease (SHINE study) and Dementia with Lewy Bodies (SHIMMER study).
Table 1: this compound Efficacy in Alzheimer's Disease (SHINE Study)
| Outcome Measure | Result | Patient Population | Treatment Duration |
| Cognitive Decline (ADAS-Cog 11) | 95% slowing of cognitive decline compared to placebo.[8] | Mild-to-moderate AD (with low p-tau217) | 6 Months |
| Cognitive Deterioration Arrest (MMSE) | 129% arrest of further cognitive deterioration.[6][9] | Mild AD (with low p-tau217) | 6 Months |
| Cognitive Deterioration Arrest (MMSE) | 91% arrest of further cognitive deterioration.[6][9] | Moderate AD (with low p-tau217) | 6 Months |
| Primary Endpoint (Safety & Tolerability) | Met. The drug was generally well tolerated.[3][5] | Mild-to-moderate AD | 6 Months |
Table 2: this compound Efficacy in Dementia with Lewy Bodies (SHIMMER Study)
| Outcome Measure | Improvement vs. Placebo | Patient Population | Treatment Duration |
| Neuropsychiatric Symptoms (NPI-12) | 86% improvement.[9][10] Particularly strong improvements in anxiety, hallucinations, and delusions.[5] | Mild-to-moderate DLB | 6 Months |
| Cognitive Fluctuations | 91% improvement.[10] | Mild-to-moderate DLB | 6 Months |
| Motor Symptoms | 62% improvement.[10] | Mild-to-moderate DLB | 6 Months |
| Activities of Daily Living | 52% improvement.[10] | Mild-to-moderate DLB | 6 Months |
| Primary Endpoint (Safety & Tolerability) | Met. The drug was generally well tolerated.[1] | Mild-to-moderate DLB | 6 Months |
Comparative Biomarker and Mechanistic Data
This compound's impact has also been assessed through various biological markers, primarily in Alzheimer's disease studies.
Table 3: Biomarker Changes with this compound Treatment (Alzheimer's Disease)
| Biomarker Category | Biomarker | Change Observed | Source Fluid |
| Pathology | Aβ Oligomers | Increased, suggesting enhanced clearance from the brain.[1] | CSF |
| Pathology | Aβ and p-tau217 Species | Lower levels compared to placebo.[11] | Plasma |
| Synaptic Health | Neurogranin, Synaptotagmin | Decreased, compared to placebo.[1] | CSF |
| Neuroinflammation | GFAP | Significant reduction, particularly in patients with low baseline p-tau217.[11] | Plasma |
| Neurodegeneration | Neurofilament Light (NfL) | Reduced, particularly in patients with low baseline p-tau217.[9][11] | Plasma |
| Synaptic Activity | qEEG (Theta Power) | Significant increases, suggesting enhanced synaptic activity.[1] | - |
Experimental Protocols
Detailed methodologies for the key Phase 2 studies are outlined below.
SHINE Study (Alzheimer's Disease)
-
Trial Identifier: NCT03507790.[6]
-
Objective: To evaluate the safety, tolerability, and efficacy signals of this compound in individuals with mild-to-moderate Alzheimer's disease.
-
Design: A double-blind, placebo-controlled, randomized, signal-finding Phase 2 trial.[3][6]
-
Participants: 153 adults diagnosed with mild-to-moderate AD.[3][6] Participants were further stratified based on plasma p-tau217 levels to analyze effects in subgroups with less advanced pathology.[11]
-
Intervention: Participants were randomized to receive either this compound (100 mg or 300 mg) or a placebo, taken orally once daily for six months.[3][6]
-
Primary Outcome Measures: Safety and tolerability.[3]
-
Secondary Outcome Measures:
-
Cognition: Assessed using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) and Mini-Mental State Exam (MMSE).[3]
-
Function: Assessed using the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) and Clinical Global Impression of Change (ADCS-CGIC).[3]
-
Biomarkers: Analysis of CSF for Aβ oligomers, synaptic proteins, and tau.[1] Plasma analysis for markers of neuroinflammation (GFAP) and neurodegeneration (NfL).[11]
-
SHIMMER Study (Dementia with Lewy Bodies)
-
Trial Identifier: NCT05225415.[1]
-
Objective: To assess the safety, tolerability, and efficacy of this compound in individuals with mild-to-moderate dementia with Lewy bodies.
-
Design: An exploratory, double-blind, placebo-controlled, randomized Phase 2 trial.[5][8]
-
Participants: 130 adults diagnosed with mild-to-moderate DLB.[1][8]
-
Intervention: Participants were randomized to receive either this compound (100 mg or 300 mg) or a placebo, taken orally once daily for six months.[1][8]
-
Primary Outcome Measures: Safety and tolerability.[1]
-
Secondary Outcome Measures:
-
Neuropsychiatric Symptoms: Measured using the Neuropsychiatric Inventory (NPI-12).[5][9]
-
Cognition: Assessed using tools including the Montreal Cognitive Assessment Scale.[5]
-
Motor Function: Evaluated using the Movement Disorder Society – Unified Parkinson's Disease Rating Scale Part III (MDS-UPDRS Part III).[5]
-
Global Clinical Change & Daily Function: Assessed through various clinical scales.[1]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound antagonizes the σ-2 receptor, blocking toxic oligomer binding and neurotoxicity.
Experimental Workflow: SHINE Study (Alzheimer's Disease)
Caption: Workflow for the Phase 2 SHINE clinical trial in Alzheimer's disease.
Experimental Workflow: SHIMMER Study (Dementia with Lewy Bodies)
Caption: Workflow for the Phase 2 SHIMMER clinical trial in dementia with Lewy bodies.
References
- 1. alzforum.org [alzforum.org]
- 2. ir.cogrx.com [ir.cogrx.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ir.cogrx.com [ir.cogrx.com]
- 5. cndlifesciences.com [cndlifesciences.com]
- 6. glassbury.net [glassbury.net]
- 7. cogrx.com [cogrx.com]
- 8. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. ir.cogrx.com [ir.cogrx.com]
Zervimesine: A Long-Term Safety and Tolerability Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term safety and tolerability of Zervimesine (CT1812), a novel sigma-2 (σ2) receptor antagonist in development for neurodegenerative diseases. Its performance is objectively compared with that of other therapeutic alternatives for its target indications, supported by available experimental data from clinical trials.
Executive Summary
This compound has demonstrated a generally favorable safety and tolerability profile in Phase 2 clinical trials for Alzheimer's Disease (AD), Dementia with Lewy Bodies (DLB), and dry age-related macular degeneration (dry AMD). The most notable adverse event observed has been a dose-dependent and reversible elevation in liver enzymes, particularly at the 300mg dose. The 100mg dose has been better tolerated, with one study reporting no discontinuations due to side effects[1]. This profile, combined with its unique mechanism of action as a synaptic protector, positions this compound as a potential candidate for long-term use in chronic neurodegenerative conditions.
Comparatively, alternatives such as the anti-amyloid antibody lecanemab for early AD and the complement inhibitors pegcetacoplan and avacincaptad pegol for geographic atrophy (GA) associated with dry AMD, present different safety considerations. Lecanemab is associated with amyloid-related imaging abnormalities (ARIA), while the GA treatments carry risks of ocular adverse events.
Mechanism of Action: Synaptic Protection via Sigma-2 Receptor Modulation
This compound is a small-molecule antagonist of the sigma-2 receptor, also known as TMEM97. Its proposed mechanism of action centers on protecting synapses from the toxic effects of amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers. These oligomers are implicated in the pathogenesis of AD and DLB, respectively. By binding to the σ2 receptor, this compound is thought to prevent these toxic oligomers from binding to and damaging neurons, thereby preserving synaptic function and potentially slowing disease progression[1]. In the context of dry AMD, this compound's interaction with the σ2 receptor is believed to regulate lipid uptake in retinal cells, mitigating cellular stress and damage[2][3][4][5].
Long-Term Safety and Tolerability of this compound: Clinical Trial Data
The long-term safety and tolerability of this compound have been primarily assessed in three key Phase 2 clinical trials: SHINE (Alzheimer's Disease), SHIMMER (Dementia with Lewy Bodies), and MAGNIFY (Geographic Atrophy).
Table 1: Summary of this compound Phase 2 Clinical Trials
| Trial | Indication | N | Treatment Arms | Duration | Primary Endpoint |
| SHINE (NCT03507790) [6][7][8][9][10] | Mild-to-moderate Alzheimer's Disease | 153 | This compound 100 mg/daythis compound 300 mg/dayPlacebo | 6 months | Safety and tolerability |
| SHIMMER (NCT05225415) [6][11][12][13][14][15] | Mild-to-moderate Dementia with Lewy Bodies | 130 | This compound 100 mg/daythis compound 300 mg/dayPlacebo | 6 months | Safety and tolerability |
| MAGNIFY (NCT05893537) [2][3][4][5][16] | Geographic Atrophy secondary to dry AMD | ~100 | This compound 200 mg/dayPlacebo | Up to 18 months | Safety and tolerability |
Adverse Event Profile of this compound
Across the Phase 2 program, this compound was reported to be generally well-tolerated[9][11][12][13]. The most frequently cited treatment-related adverse events were mild to moderate in severity.
-
Liver Enzyme Elevations: A dose-dependent increase in liver enzymes was observed, particularly with the 300 mg dose. In the SHINE study, nine out of 42 patients on the 300 mg dose experienced these elevations, which were reversible upon discontinuation of the drug[1].
-
Discontinuation Rates: In the SHINE study, there were no discontinuations due to side effects in the 100 mg arm[1]. Discontinuations due to side effects were more frequent in the 300 mg arm compared to the 100 mg arm in the SHIMMER study[1].
-
Overall Tolerability: The SHIMMER study in DLB patients met its primary endpoint of safety and tolerability, with most treatment-related adverse events being mild or moderate[6][11][12][13]. Topline results from the MAGNIFY study also indicated that this compound was well-tolerated, although detailed safety data are still being analyzed[2][4][5][16].
Due to the nature of publicly available data, a comprehensive side-by-side table of all adverse events with their frequencies from the this compound trials is not available. The information provided is based on summaries from press releases and trial updates.
Comparison with Alternative Therapies
Alzheimer's Disease: this compound vs. Lecanemab
Lecanemab (Leqembi®) is an anti-amyloid monoclonal antibody approved for the treatment of early Alzheimer's disease. Its safety profile is notably different from that of this compound.
Table 2: Comparison of Adverse Events of Special Interest - this compound vs. Lecanemab in Early AD
| Adverse Event | This compound (SHINE Study - Pooled Doses) | Lecanemab (CLARITY AD Study) [17][18][19][20] | Placebo (CLARITY AD Study) [18][19] |
| Amyloid-Related Imaging Abnormalities-Edema (ARIA-E) | Not Reported | 12.6% | 1.7% |
| Symptomatic ARIA-E | Not Reported | 2.8% | 0.0% |
| Amyloid-Related Imaging Abnormalities-Hemorrhage (ARIA-H) | Not Reported | 17.3% | 9.0% |
| Symptomatic ARIA-H | Not Reported | 1.4% | 0.2% |
| Infusion-Related Reactions | Not Applicable (Oral) | 26.4% | 7.4% |
| Headache | Data not specified | 11.1% | 8.1% |
| Elevated Liver Enzymes | Reported (dose-dependent, reversible)[1] | Data not specified as a primary event of interest | Data not specified |
Geographic Atrophy: this compound vs. Pegcetacoplan and Avacincaptad Pegol
Pegcetacoplan (Syfovre®) and avacincaptad pegol (Izervay™) are intravitreally administered complement inhibitors approved for the treatment of geographic atrophy. Their adverse event profiles are primarily ocular.
Table 3: Comparison of Ocular Adverse Events - this compound vs. Intravitreal Complement Inhibitors for GA
| Ocular Adverse Event | This compound (MAGNIFY Study) | Pegcetacoplan (OAKS & DERBY Studies - Monthly) [21][22][23][24] | Avacincaptad Pegol (GATHER1 & GATHER2 Studies) [25][26][27] |
| New-onset Exudative AMD | Data not yet reported | ~12% (at 24 months) | ~7% (at 12 months) |
| Intraocular Inflammation | Data not yet reported | ~2% (at 24 months) | Not reported as a common AE |
| Conjunctival Hemorrhage | Not Applicable (Oral) | Related to injection procedure | ~13% (at 12 months) |
| Increased Intraocular Pressure | Not Applicable (Oral) | Related to injection procedure | ~9% (at 12 months) |
Experimental Protocols
General Design of this compound Phase 2 Studies
The SHINE, SHIMMER, and MAGNIFY studies were randomized, double-blind, placebo-controlled trials. Participants were typically randomized to receive a daily oral dose of this compound (100mg, 200mg, or 300mg) or a matching placebo for a pre-specified duration (6 to 24 months).
-
Inclusion Criteria: Generally included adults aged 50-85 with a diagnosis of the target condition (mild-to-moderate AD, probable DLB, or GA secondary to dry AMD)[28][29][30][31][32][33][34][35]. Specific diagnostic criteria and disease severity scores (e.g., MMSE scores) were used for enrollment.
-
Exclusion Criteria: Typically included other neurological or medical conditions that could confound the results, and specific imaging abnormalities[29][33].
-
Assessments: Safety and tolerability were the primary outcomes, assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations. Efficacy endpoints were exploratory and included cognitive scales, functional assessments, and disease-specific biomarkers.
Conclusion
This compound presents a promising long-term safety and tolerability profile, particularly at the 100mg daily dose. Its primary safety concern, reversible liver enzyme elevations at higher doses, appears manageable with monitoring. The oral route of administration offers a significant advantage in convenience over the infused or injected alternatives for its target indications.
The distinct safety profiles of this compound and its comparators will be a critical factor in its future positioning in the therapeutic landscape. For Alzheimer's disease, the absence of ARIA risk could make this compound a favorable option, potentially as a monotherapy or in combination with amyloid-clearing agents. For geographic atrophy, an effective oral treatment would be a transformative alternative to frequent intravitreal injections, provided that its efficacy is confirmed in later-stage trials.
Further long-term data from ongoing and future studies will be essential to fully characterize the safety and tolerability of this compound and to confirm its potential as a long-term treatment for chronic neurodegenerative diseases.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. Cognition Therapeutics Reports Topline Results Showing Oral [globenewswire.com]
- 3. Phase 2 Clinical Trial Success: this compound Shows Efficacy Across Multiple CNS Disorders | CGTX Stock News [stocktitan.net]
- 4. Cognition announces trial outcomes of this compound for GA [clinicaltrialsarena.com]
- 5. hcplive.com [hcplive.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. Cognition Therapeutics sets Phase 3 plan for Alzheimer’s drug | CGTX Stock News [stocktitan.net]
- 8. For People with Alzheimer Disease, Treatment with an Experimental, Oral Small Molecule was Linked to Significant Slowing in Cognitive Decline - - Practical Neurology [practicalneurology.com]
- 9. Cognition Therapeutics, Inc. Discusses Phase 2 Results and Future Plans for this compound Treatment in Alzheimer's Disease with FDA | Nasdaq [nasdaq.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Cognition Therapeutics Reports Positive Topline Results of this compound in SHIMMER Study for Dementia with Lewy Bodies | Nasdaq [nasdaq.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Cognition’s Positive Phase 2 ‘SHIMMER’ Study of this compound [globenewswire.com]
- 14. ir.cogrx.com [ir.cogrx.com]
- 15. ir.cogrx.com [ir.cogrx.com]
- 16. pharmashots.com [pharmashots.com]
- 17. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eisai presents full results from the Clarity AD Phase III trial of lecanemab | Alzheimer Europe [alzheimer-europe.org]
- 19. rxfiles.ca [rxfiles.ca]
- 20. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 21. ophthalmologytimes.com [ophthalmologytimes.com]
- 22. Pegcetacoplan Treatment for Geographic Atrophy in Age-Related Macular Degeneration Over 36 Months: Data From OAKS, DERBY, and GALE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DERBY/OAKS - VBS Academy [vba.vitbucklesociety.org]
- 25. tandfonline.com [tandfonline.com]
- 26. ophthalmologytimes.com [ophthalmologytimes.com]
- 27. hcplive.com [hcplive.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Study to Evaluate the Safety, Tolerability and Efficacy of CT1812 in Subjects With Mild to Moderate Dementia With Lewy Bodies [clinicaltrials.stanford.edu]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. cogrx.com [cogrx.com]
- 32. Study to Evaluate the Efficacy and Safety of Oral CT1812 in Participants With Geographic Atrophy (GA) Secondary to Dry Age-Related Macular Degeneration (AMD). | Clinical Research Trial Listing [centerwatch.com]
- 33. Study to Evaluate the Safety, Tolerability and Efficacy of CT1812 in Subjects With Mild to Moderate Dementia With Lewy Bodies | Clinical Research Trial Listing [centerwatch.com]
- 34. ir.cogrx.com [ir.cogrx.com]
- 35. ophthalmologytimes.com [ophthalmologytimes.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Zervimesine
Zervimesine is classified as a non-hazardous substance, simplifying its handling and disposal requirements in a laboratory setting.[1] Adherence to standard laboratory safety protocols is crucial to ensure a safe working environment for all personnel. This guide provides detailed procedures for the proper disposal of this compound, management of its containers, and response to accidental spills.
This compound: Key Data
| Property | Value | Reference |
| Chemical Formula | C24H33NO4S | [1] |
| Molecular Weight | 431.59 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Use | Laboratory chemicals, manufacture of substances | [1] |
Standard Disposal Procedures for this compound
As a non-hazardous chemical, this compound can typically be disposed of through standard laboratory waste streams. However, it is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.
For Solid this compound Waste:
-
Segregation: Ensure that solid this compound waste is not mixed with hazardous materials.
-
Containment: Place the solid waste in a designated, clearly labeled container for non-hazardous solid chemical waste.
-
Disposal: Dispose of the contained solid waste in the regular laboratory trash, provided this is permitted by your institution's policies. Some institutions may require it to be placed directly into an outside dumpster to avoid handling by custodial staff.
For this compound Solutions (Aqueous):
-
Institutional Approval: Before disposing of any liquid waste down the sanitary sewer, confirm that this is an approved method by your institution's EHS department.
-
Dilution: If permitted, dilute small quantities of this compound solutions with a significant amount of water (at least 20 parts water to 1 part solution).
-
Sewer Disposal: Pour the diluted solution down a laboratory sink drain, followed by flushing with copious amounts of water to ensure it is cleared from the plumbing.
Empty Container Disposal:
-
Decontamination: Triple rinse the empty this compound container with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent if the compound was dissolved in one, followed by water).
-
Label Defacement: Obliterate or remove all labels from the container to prevent misidentification.
-
Disposal: Dispose of the clean, defaced container in the appropriate recycling or regular trash bin, as per your facility's guidelines.
Experimental Protocols: Spill Decontamination
In the event of a this compound spill, immediate and appropriate action is necessary to prevent any potential hazards and ensure the laboratory remains safe.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Spill Cleanup Procedure:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: For liquid spills, cover the area with an absorbent material (e.g., spill pads, vermiculite, or sand) to prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup:
-
For liquid spills: Once the liquid is absorbed, use tongs or a scoop to collect the absorbent material and place it in a sealed, labeled waste bag.
-
For solid spills: Carefully sweep the material into a dustpan or use a wet paper towel to wipe it up. Place the collected material and any contaminated cleaning supplies into a sealed, labeled waste bag.
-
-
Decontaminate the Area: Clean the spill surface with soap and water, followed by a final rinse with water.
-
Waste Disposal: Dispose of the sealed waste bag containing the cleanup materials in the designated non-hazardous chemical waste container.
-
Hygiene: Remove and dispose of gloves properly. Thoroughly wash your hands with soap and water.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
